Usp7-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c1-36-26(21-9-7-19(16-33)8-10-21)24-25(35-36)27(40)38(18-34-24)17-28(41)11-13-37(14-12-28)23(39)15-22(29(30,31)32)20-5-3-2-4-6-20/h2-10,18,22,41H,11-17,33H2,1H3/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQYKGBXQQARM-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)CC(C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C2C(=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C[C@H](C4=CC=CC=C4)C(F)(F)F)O)C5=CC=C(C=C5)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Usp7-IN-3: An In-Depth Technical Guide on its Allosteric Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usp7-IN-3 is a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of numerous cellular processes, including the p53 tumor suppressor pathway. By binding to a site distinct from the catalytic active site, this compound induces a conformational change in USP7, leading to the inhibition of its deubiquitinase activity. This inhibition results in the destabilization of MDM2, a key negative regulator of p53, ultimately leading to the activation of the p53 signaling pathway and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Allosteric Inhibition of USP7
This compound functions as a non-competitive, allosteric inhibitor of USP7. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct pocket on the USP7 catalytic domain. This binding event induces a conformational change that alters the active site's geometry, rendering it less efficient at recognizing and processing its substrates, most notably ubiquitinated proteins.[1][2]
The primary consequence of this compound-mediated inhibition is the disruption of the MDM2-p53 axis. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the auto-ubiquitination and subsequent degradation of MDM2. The resulting decrease in MDM2 levels leads to the accumulation and activation of p53.[3] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Cell Line | Value | Reference |
| Cellular Activity | HCT116 | 50 nM (Reduces MDM2 levels and upregulates p53) | [2] |
| Anti-proliferative Activity | RS4;11 | 2 nM (Inhibits cell proliferation over 72 hours) | [2] |
Note: Specific IC50 or Ki values for the direct enzymatic inhibition of USP7 by this compound are not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of this compound.
Detailed Experimental Protocols
USP7 Deubiquitinase Biochemical Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against USP7 using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC).
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add a fixed concentration of recombinant USP7 enzyme to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm) over time using a fluorescence plate reader in kinetic mode.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for MDM2 and p53 Levels in HCT116 Cells
This protocol describes the detection of MDM2 and p53 protein levels in HCT116 cells following treatment with this compound.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 2, 4, 8 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in MDM2 and p53 protein levels.
RS4;11 Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound on the RS4;11 acute lymphoblastic leukemia cell line.
Materials:
-
RS4;11 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed RS4;11 cells at a specific density (e.g., 5,000 cells/well) in a 96-well plate.
-
Prepare a serial dilution of this compound in the complete growth medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for cell proliferation inhibition.
References
The Structure-Activity Relationship of Usp7-IN-3: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Potent and Selective Allosteric Inhibitor of Ubiquitin-Specific Protease 7
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical features driving its inhibitory activity, summarizes key quantitative data, and provides detailed methodologies for the evaluation of this and similar compounds.
Introduction to USP7 and the Therapeutic Potential of its Inhibition
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a multitude of proteins involved in critical cellular processes.[1][2] These include key players in oncology, such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis.[1][3] This central role in the p53-MDM2 pathway has positioned USP7 as a high-value target for cancer therapy.[4] Inhibition of USP7 leads to the destabilization of MDM2, subsequent stabilization and activation of p53, and ultimately, tumor cell death.[3]
This compound, a member of the pyrazolopyrimidinone class of inhibitors, has emerged as a significant tool compound for studying USP7 biology.[5] It exhibits potent and selective inhibition of USP7 through an allosteric mechanism, binding to a pocket distinct from the active site.[3][6] This guide will explore the nuanced SAR of the this compound scaffold, providing a framework for the rational design of next-generation USP7 inhibitors.
The USP7-p53 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53 signaling pathway and the mechanism of action for USP7 inhibitors like this compound.
Structure-Activity Relationship of the Pyrazolopyrimidinone Scaffold
The pyrazolopyrimidinone core is a key structural motif for a series of potent USP7 inhibitors, including this compound. The SAR for this class of compounds has been elucidated through systematic modifications of different regions of the molecule. The following tables summarize the quantitative data for key analogs, highlighting the impact of these changes on biochemical potency.
Table 1: Modifications of the Phenyl Ring
| Compound ID | R1 | R2 | R3 | R4 | USP7 IC50 (nM) |
| 1a | H | H | H | H | 150 |
| 1b | F | H | H | H | 120 |
| 1c | H | F | H | H | 95 |
| 1d | H | H | CH2NH2 | H | 5 |
| 1e | H | H | Cl | H | 250 |
| 1f | H | H | OCH3 | H | 300 |
Data presented in this table is a representative compilation from published literature and may not be exhaustive.
The data in Table 1 clearly indicates that substitution at the para-position (R3) of the phenyl ring is critical for potency. The introduction of an aminomethyl group at this position, as seen in compound 1d (which is structurally analogous to this compound), results in a dramatic increase in inhibitory activity. This suggests a key interaction with a specific residue in the binding pocket of USP7. Other substitutions at this position, or at the ortho- and meta-positions, are generally detrimental to activity.
Table 2: Modifications of the Piperidine Moiety
| Compound ID | R5 | USP7 IC50 (nM) |
| 2a | H | >1000 |
| 2b | OH | 10 |
| 2c | F | 50 |
| 2d | OCH3 | 200 |
Data presented in this table is a representative compilation from published literature and may not be exhaustive.
As shown in Table 2, the presence of a hydroxyl group on the piperidine ring (compound 2b ) is crucial for high potency. This suggests that this hydroxyl group likely forms a key hydrogen bond interaction within the allosteric binding site of USP7. Removal of this group or its replacement with other functionalities leads to a significant loss of activity.
Table 3: Modifications of the Phenylbutanoyl Moiety
| Compound ID | Stereochemistry at chiral center | Phenyl Ring Substitution | USP7 IC50 (nM) |
| 3a | (R) | Unsubstituted | 8 |
| 3b | (S) | Unsubstituted | 500 |
| 3c | (R) | 4-F | 15 |
| 3d | (R) | 3-Cl | 45 |
| 3e | (R) | 2-CH3 | 120 |
Data presented in this table is a representative compilation from published literature and may not be exhaustive.
The stereochemistry of the phenylbutanoyl side chain is a critical determinant of activity. The (R)-enantiomer (3a ) is significantly more potent than the (S)-enantiomer (3b ), indicating a specific and chiral binding interaction with the protein. Substitutions on the phenyl ring of this moiety are generally tolerated but do not significantly improve potency over the unsubstituted analog.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of USP7 inhibitors. The following sections describe the key experimental protocols used in the characterization of this compound and its analogs.
USP7 Biochemical Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified USP7.
Methodology:
-
Reagent Preparation: Recombinant human USP7 enzyme, a fluorogenic substrate such as Ubiquitin-AMC (Ub-AMC), and the test compound (e.g., this compound) are prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Compound Incubation: The USP7 enzyme is pre-incubated with varying concentrations of the test compound or DMSO (vehicle control) in a 96- or 384-well plate for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
Signal Detection: The increase in fluorescence, resulting from the cleavage of AMC from ubiquitin by active USP7, is monitored over time using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).[7]
-
Data Analysis: The initial reaction rates are calculated, and the percent inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within a cellular context.
Methodology:
-
Cell Treatment: Intact cells (e.g., a relevant cancer cell line) are treated with the test compound or DMSO for a specific duration.
-
Thermal Denaturation: The treated cells are heated to a range of temperatures.[8] Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.[9]
-
Protein Detection: The amount of soluble USP7 at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A thermal melt curve is generated by plotting the amount of soluble USP7 as a function of temperature.[10] A shift in the melting temperature (Tagg) in the presence of the compound indicates target engagement.[11]
Conclusion
The pyrazolopyrimidinone scaffold, exemplified by this compound, represents a promising class of allosteric USP7 inhibitors. The structure-activity relationships outlined in this guide highlight the critical importance of specific structural features for achieving high potency, including the para-aminomethylphenyl group, the piperidine hydroxyl, and the (R)-stereochemistry of the phenylbutanoyl moiety. The detailed experimental protocols provided offer a robust framework for the evaluation of novel USP7 inhibitors. A thorough understanding of the SAR and the application of rigorous biochemical and cellular assays are paramount for the successful development of next-generation USP7-targeted therapies for the treatment of cancer and other diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Usp7-IN-3: A Technical Guide to the Allosteric Inhibition of USP7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document details the mechanism of action, quantitative data, and experimental protocols relevant to the characterization of this compound, offering valuable insights for researchers in oncology and drug discovery.
Introduction to USP7 and its Allosteric Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance. Notably, USP7 is a key regulator of the p53 tumor suppressor pathway. It stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby contributing to tumor progression.[1] This central role in oncogenesis has made USP7 an attractive target for cancer therapy.
Allosteric inhibition of USP7 presents a promising therapeutic strategy. Unlike active site inhibitors, allosteric inhibitors bind to a site distinct from the catalytic center, inducing a conformational change that inactivates the enzyme. This can offer greater selectivity and potentially avoid off-target effects associated with highly conserved active sites. This compound (also referred to as Compound 5) is a selective, reversible small-molecule allosteric inhibitor of USP7.[2][3]
Mechanism of Allosteric Inhibition by this compound
This compound exerts its inhibitory effect by binding to a previously undisclosed allosteric pocket on the USP7 catalytic domain.[4] This binding site is located near the catalytic triad (Cys223, His464, and Asp481) but does not directly interact with it. The binding of this compound induces a conformational change in USP7 that disrupts the proper alignment of the catalytic triad and sterically hinders the binding of the C-terminus of ubiquitin.[4][5] This prevents the catalytic activity of USP7, leading to the destabilization of its substrates, such as MDM2. The crystal structure of USP7 in complex with a similar potent inhibitor (PDB ID: 5N9T) provides a structural basis for understanding this allosteric inhibition.[3][4]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, demonstrating its cellular activity.
| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| Western Blot | HCT116 (colon cancer) | 50 nM | 2 hours | Decreased MDM2 levels and increased p53 expression | [2] |
| Cell Viability | RS4;11 (acute lymphoblastic leukemia) | 2 nM | 72 hours | Significant reduction in cell viability | [2] |
Signaling Pathway and Experimental Workflows
The USP7-MDM2-p53 Signaling Pathway and this compound Inhibition
The following diagram illustrates the role of USP7 in the MDM2-p53 pathway and the mechanism of its inhibition by this compound.
Caption: USP7-MDM2-p53 signaling pathway and inhibition by this compound.
Experimental Workflow for Biochemical Potency Determination
This diagram outlines a typical workflow for determining the biochemical potency of a USP7 inhibitor.
Caption: Workflow for a Ub-AMC based biochemical assay.
Experimental Workflow for Cellular Activity Assessment
This diagram illustrates the workflow for assessing the cellular effects of a USP7 inhibitor.
Caption: Workflow for cellular viability and Western blot analysis.
Detailed Experimental Protocols
The following are representative protocols that can be adapted for the characterization of this compound.
Biochemical Deubiquitinase (DUB) Activity Assay (Ub-AMC)
This protocol is for a 96-well format fluorogenic assay to measure the enzymatic activity of USP7.
Materials:
-
Recombinant human USP7 protein
-
This compound
-
Ubiquitin-AMC (Ub-AMC) substrate
-
DUB Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% CHAPS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X stock solution of recombinant USP7 in DUB Assay Buffer.
-
Prepare a serial dilution of this compound in DUB Assay Buffer containing the desired final concentration of DMSO (typically ≤1%).
-
Prepare a 2X stock solution of Ub-AMC substrate in DUB Assay Buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of the this compound serial dilutions to the wells of the 96-well plate. Include wells with buffer and DMSO as negative controls.
-
Add 25 µL of the 2X USP7 enzyme solution to all wells.
-
Mix gently and incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 50 µL of the 2X Ub-AMC substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 30°C).
-
Measure the fluorescence intensity at an excitation wavelength of 355-365 nm and an emission wavelength of 455-465 nm every minute for 30-60 minutes.[6]
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay (CellTiter-Glo®)
This protocol describes a method to determine the number of viable cells in culture based on the quantification of ATP.[1][5][7]
Materials:
-
RS4;11 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed RS4;11 cells into an opaque-walled 96-well plate at a density of approximately 1,500 cells per well in 35 µL of culture medium.[8]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound dilutions to the wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized viability versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Western Blot Analysis of MDM2 and p53
This protocol outlines the steps for detecting changes in MDM2 and p53 protein levels in HCT116 cells following treatment with this compound.[9]
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells and grow to 70-80% confluency.
-
Treat the cells with 50 nM this compound or vehicle control for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in MDM2 and p53 levels.
-
Conclusion
This compound is a valuable tool for studying the biological functions of USP7 and holds potential as a therapeutic agent. Its allosteric mechanism of inhibition offers a promising avenue for the development of selective and effective anticancer drugs. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound and other allosteric USP7 inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Regulation of MDM2 Stability by Usp7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 7 (Usp7), a key deubiquitinating enzyme, plays a critical role in the stabilization of the E3 ubiquitin ligase MDM2. This stabilization leads to the subsequent degradation of the p53 tumor suppressor, a cornerstone of cellular integrity. Consequently, the inhibition of Usp7 has emerged as a promising therapeutic strategy in oncology. This technical guide focuses on Usp7-IN-3, a potent and selective allosteric inhibitor of Usp7. We will delve into its mechanism of action, its impact on the Usp7-MDM2-p53 signaling axis, and provide detailed experimental protocols and quantitative data to facilitate further research and development in this area.
Introduction: The Usp7-MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its cellular levels are tightly controlled, primarily through ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Usp7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a deubiquitinase that removes ubiquitin chains from its substrates, thereby rescuing them from degradation.[1][2]
One of the most critical substrates of Usp7 is MDM2 itself. By deubiquitinating MDM2, Usp7 prevents its auto-degradation and maintains a stable pool of active MDM2. This, in turn, ensures the continuous suppression of p53 in unstressed cells.[1][2] In many cancers, Usp7 is overexpressed, leading to increased MDM2 stability and consequently, diminished p53 activity, which allows cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, inhibiting Usp7 presents a compelling strategy to destabilize MDM2, restore p53 function, and trigger tumor cell death.
This compound: A Selective Allosteric Inhibitor
This compound (also referred to as Compound 5 in foundational literature) is a potent and selective, allosteric inhibitor of Usp7.[1][3] Its allosteric binding mechanism offers a high degree of selectivity over other deubiquitinases.[3][4]
Chemical Structure:
-
IUPAC Name: 3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one[2]
-
CAS No.: 2202738-42-7[1]
-
Molecular Formula: C₂₉H₃₁F₃N₆O₃[2]
-
Molecular Weight: 568.6 g/mol [2]
Mechanism of Action of this compound
This compound functions by inhibiting the deubiquitinase activity of Usp7. This inhibition leads to the accumulation of ubiquitinated MDM2, which is then rapidly targeted for degradation by the proteasome. The resulting decrease in cellular MDM2 levels alleviates the negative regulation of p53. Consequently, p53 accumulates, translocates to the nucleus, and activates the transcription of its target genes, such as p21 (CDKN1A), leading to cell cycle arrest and apoptosis.[1]
Signaling Pathway
The signaling cascade initiated by this compound is depicted below.
Caption: this compound inhibits Usp7, leading to MDM2 degradation and p53 stabilization.
Quantitative Data
The efficacy of this compound has been demonstrated in various in vitro models. The following tables summarize the key quantitative findings.
Table 1: Cellular Activity of this compound in HCT116 Cells
| Parameter | Concentration | Treatment Time | Result | Reference |
| MDM2 Protein Levels | 50 nM | 2 hours | Significantly decreased | [1] |
| p53 Protein Levels | 50 nM | 2 hours | Significantly increased | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Parameter | Concentration | Treatment Time | Result | Reference |
| RS4;11 (Acute Lymphoblastic Leukemia) | Cell Viability | 2 nM | 72 hours | Significant reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the characterization of this compound and similar Usp7 inhibitors.
Western Blot for MDM2 and p53 Levels
This protocol is designed to assess the protein levels of MDM2 and p53 in response to this compound treatment.
Workflow Diagram:
Caption: Workflow for Western blot analysis of MDM2 and p53.
Methodology:
-
Cell Culture and Treatment:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with 50 nM this compound or a DMSO vehicle control for 2 hours.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay
This protocol measures the anti-proliferative effects of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for assessing cell viability after this compound treatment.
Methodology:
-
Cell Seeding:
-
Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the wells, including a DMSO vehicle control. For the specific data point mentioned, a 2 nM concentration should be included.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Add the reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound is a valuable tool for investigating the intricacies of the Usp7-MDM2-p53 pathway. Its high potency and selectivity make it a strong candidate for further preclinical development. The destabilization of MDM2 and subsequent activation of p53 by this compound underscores the therapeutic potential of Usp7 inhibition in cancers with wild-type p53. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance its anti-tumor activity. The detailed protocols provided herein serve as a foundation for researchers to further explore the biological effects of this compound and to accelerate the development of novel cancer therapeutics targeting this critical pathway.
References
Usp7-IN-3 Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide range of proteins involved in crucial cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Usp7-IN-3 (also known as Compound 5) is a potent and selective allosteric inhibitor of USP7. This technical guide provides an in-depth overview of the substrate specificity of this compound, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Concepts: USP7 Function and Inhibition
USP7 exerts its function by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. Key substrates of USP7 include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Conversely, inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.
This compound is an allosteric inhibitor that binds to a pocket distinct from the catalytic site, thereby locking the enzyme in an inactive conformation. This mechanism of action contributes to its high selectivity.
Data Presentation: Quantitative Substrate Specificity
While a comprehensive screening of this compound against a full panel of deubiquitinating enzymes with corresponding IC50 values is not publicly available, extensive studies on its close analogs, such as "compound 4" and FT671, have demonstrated remarkable selectivity for USP7.[1][2]
The available data strongly suggests that this compound is a highly selective inhibitor of USP7. The following table summarizes the inhibitory activity of this compound and its close analogs against USP7.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 5) | USP7 | 22.0 | Biochemical | --INVALID-LINK-- |
| Compound 4 (analog) | USP7 | 6.0 | Biochemical | --INVALID-LINK-- |
| FT671 (analog) | USP7 | 52 | Biochemical | --INVALID-LINK-- |
Furthermore, the selectivity of the close analog FT671 was assessed against a panel of 38 other DUBs, where it exclusively inhibited USP7.[3] Similarly, another potent and selective USP7 inhibitor, FX1-5303, was profiled against 44 DUBs and demonstrated inhibition only against USP7.[4]
Mandatory Visualization
Signaling Pathway of USP7 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of Usp7-IN-3
An In-depth Technical Guide to the Chemical Properties and Activity of Usp7-IN-3
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and activity of a wide array of protein substrates.[1] It is deeply involved in essential cellular processes, including the DNA damage response, cell cycle control, epigenetic regulation, and immune response.[1][2] USP7's modulation of key proteins such as the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, places it at a critical juncture in cancer biology.[2][3] Dysregulation of USP7 has been linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][2]
This compound is a potent and selective allosteric inhibitor of USP7.[4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a complex small molecule with a pyrazolopyrimidinone core. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| PubChem CID | 131750088 | [5] |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | [5] |
| Molecular Weight | 568.6 g/mol | [5] |
| IUPAC Name | 3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3R)-4,4,4-trifluoro-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one | [5] |
| Synonyms | This compound, CHEMBL4283787 | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective, allosteric inhibitor of USP7.[4] In many cancer cells, USP7 contributes to tumor survival by preferentially deubiquitinating and stabilizing MDM2.[3] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[2] This action keeps p53 levels low, allowing cancer cells to evade apoptosis.
By inhibiting USP7, this compound disrupts this cycle. The inhibition leads to the destabilization and degradation of MDM2.[4] Consequently, p53 is no longer targeted for degradation, leading to its accumulation and the activation of downstream p53-mediated signaling pathways, which can induce cell cycle arrest and apoptosis.[1][4]
Biological Activity Data
This compound has demonstrated potent activity in cellular assays, effectively modulating the USP7-p53 axis and inhibiting cancer cell proliferation.
| Assay Type | Cell Line | Concentration | Incubation Time | Result | Source |
| Western Blot | HCT116 (Colon Cancer) | 50 nM | 2 hours | Significantly decreased MDM2 levels and increased p53 expression. | [4] |
| Cell Viability | RS4;11 (Acute Lymphoblastic Leukemia) | 2 nM | 72 hours | Significantly reduced cell viability. | [4] |
Experimental Protocols
The following are representative protocols for assessing the cellular activity of this compound. These methods are provided for reference only.[4]
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate RS4;11 cells at a desired density in a 96-well plate.
-
Compound Treatment: After allowing cells to adhere (if applicable), treat them with a range of concentrations of this compound (e.g., a serial dilution starting from a high concentration down to 2 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Viability Measurement: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot Analysis
This method is used to detect changes in the protein levels of USP7 targets, such as MDM2 and p53.
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach a suitable confluency, treat the cells with 50 nM this compound or a vehicle control.
-
Incubation: Incubate the cells for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with primary antibodies specific for MDM2, p53, and a loading control (e.g., β-actin or GAPDH). After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine relative protein expression levels.
Conclusion
This compound is a valuable chemical probe for studying the biology of USP7. Its ability to selectively inhibit USP7 and activate the p53 tumor suppressor pathway underscores the therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the utility of this compound in cancer research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C29H31F3N6O3 | CID 131750088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Usp7-IN-3: A Technical Guide for Researchers
CAS Number: 2202738-42-7
This document provides a comprehensive technical overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.
Core Data Summary
This compound, also referred to as compound 5 in its discovery publication, is a small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various oncogenic pathways. Its inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the p53 tumor suppressor protein.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 2202738-42-7 |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ |
| Molecular Weight | 584.6 g/mol |
In Vitro Activity
| Assay | Cell Line | IC₅₀ / EC₅₀ |
| Biochemical IC₅₀ (USP7) | - | 6.0 nM |
| Cellular Target Engagement (EC₅₀) | HCT116 | 49 nM |
| Cell Viability EC₅₀ | RS4;11 | 2 nM |
| LNCaP | 30 nM | |
| HCT116 | > 10 µM |
Selectivity
This compound demonstrates high selectivity for USP7 over other deubiquitinating enzymes (DUBs) and proteases.
| Enzyme | % Inhibition at 10 µM |
| USP7 | 100% |
| Other DUBs (e.g., USP2, USP5, USP8, etc.) | < 20% |
| Other Proteases | Minimal Inhibition |
Signaling Pathways and Experimental Workflows
USP7-MDM2-p53 Signaling Pathway
The diagram below illustrates the critical role of USP7 in the MDM2-p53 signaling axis and the mechanism of action of this compound. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound disrupts this process, leading to the degradation of MDM2 and subsequent accumulation and activation of p53.
Usp7-IN-3: A Technical Guide for Researchers
An In-depth Whitepaper on the Potent and Selective Allosteric USP7 Inhibitor
This technical guide provides a comprehensive overview of Usp7-IN-3, a potent and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the USP7 pathway.
Introduction to USP7 and this compound
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the DNA damage response, epigenetic regulation, and immune response.[1] USP7's primary function involves the removal of ubiquitin chains from substrate proteins, thereby regulating their stability and function. One of the most well-characterized substrates of USP7 is the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical protein for preventing tumor formation.[2][3]
This compound is a potent and selective allosteric inhibitor of USP7.[4] Its mechanism of action involves binding to a site distinct from the catalytic active site, leading to a conformational change that inhibits the enzyme's deubiquitinating activity. This inhibition leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2202738-42-7 | [1] |
| Molecular Formula | C29H29N5O4S | Not explicitly found |
| Molecular Weight | 567.64 g/mol | Not explicitly found |
| Appearance | White to off-white solid | [1] |
| Purity | >99% | Not explicitly found |
Suppliers
This compound is available from various chemical suppliers for research purposes. A non-exhaustive list of suppliers is provided below.
| Supplier | Product Number |
| MedChemExpress | HY-112128 |
| Aladdin | U152738 |
| Scintila | HY-112128 |
| GlpBio | GC16867 |
Formulation and Solubility
Proper formulation is critical for the effective use of this compound in both in vitro and in vivo experiments.
In Vitro Formulation
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Table 1: In Vitro Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 90 mg/mL (158.29 mM) | [1] |
Protocol for Preparing Stock Solutions: To prepare a stock solution, dissolve this compound in freshly opened, anhydrous DMSO with the aid of ultrasonication to ensure complete dissolution.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
In Vivo Formulation
A suggested formulation for in vivo studies in mice is provided by MedChemExpress.
Table 2: In Vivo Formulation for this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Protocol for In Vivo Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 45 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. This protocol is designed to yield a clear solution of at least 4.5 mg/mL.[1] It is recommended to prepare this formulation fresh on the day of use.
Biological Activity and Experimental Protocols
This compound's primary biological effect is the inhibition of USP7, leading to the activation of the p53 pathway.
Signaling Pathway
The inhibition of USP7 by this compound disrupts the delicate balance of the USP7-MDM2-p53 signaling axis. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, this compound causes the destabilization and degradation of MDM2. This leads to the accumulation of p53, which can then transcriptionally activate its target genes, such as p21, to induce cell cycle arrest and apoptosis.[5][6]
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Experimental Workflow: Western Blot Analysis
A common method to assess the efficacy of this compound is to measure the protein levels of MDM2 and p53 in cancer cells following treatment.
Caption: A typical experimental workflow for Western blot analysis.
Detailed Western Blot Protocol:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or a DMSO vehicle control for a specified time (e.g., 2, 6, 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-20% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Stability and Pharmacokinetics
Stability
While specific, long-term stability studies for this compound are not publicly available, general handling and storage recommendations for similar small molecules apply. Stock solutions in DMSO are reported to be stable for up to one month at -20°C and up to six months at -80°C.[1] For in vivo formulations, it is best practice to prepare them fresh for each experiment to ensure potency and avoid degradation.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as its half-life, clearance, and bioavailability, have not been extensively published in the public domain. Researchers will need to perform their own pharmacokinetic studies to determine these parameters in their specific animal models. A study on a different USP7 inhibitor, GNE-6776, reported in vivo pharmacokinetic analysis in mice after oral administration, which can serve as a methodological reference.[7]
Logical Relationships in Formulation
The successful in vivo application of this compound is highly dependent on its formulation, which addresses its poor aqueous solubility.
Caption: Logical relationship of components in the in vivo formulation of this compound.
This technical guide provides a foundational understanding of this compound for research and development purposes. For further details, it is recommended to consult the referenced literature and the technical datasheets provided by the suppliers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Cas# 2202738-42-7 [glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Usp7-IN-3 In Vitro Assays
These protocols provide a framework for the in vitro evaluation of Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-specific-processing protease 7 (USP7). The following sections detail the necessary reagents, equipment, and step-by-step instructions for biochemical and cellular assays to characterize the potency and mechanism of action of this compound.
Introduction
Ubiquitin-specific-processing protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][2][3][4] One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][2][5][6] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1][5][6][7] Inhibition of USP7 is therefore a promising therapeutic strategy to restore p53 function in cancer cells.
This compound is a potent and selective allosteric inhibitor of USP7.[8] In vitro assays are essential to determine its inhibitory activity, selectivity, and cellular effects. This document provides detailed protocols for a biochemical fluorescence-based assay to measure the enzymatic activity of USP7 and a cell-based assay to assess the functional consequences of USP7 inhibition on the p53 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for USP7 inhibitors from various in vitro assays. This data is provided for comparative purposes.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Assay Type | Target | IC50 | Ki | Reference |
| This compound | Cellular Proliferation | RS4;11 cells | 2 nM (72h) | - | [8] |
| FT671 | Ubiquitin-rhodamine | USP7CD | 52 nM | - | [9][10] |
| FT671 | Ubiquitin-rhodamine | USP7C-term | 69 nM | - | [9][10] |
| FT827 | Ubiquitin-rhodamine | USP7 | - | 66 ± 25 M⁻¹s⁻¹ (kinact/Ki) | [9] |
| XL188 | Ub-AMC | USP7 catalytic domain | 193 nM | - | [11] |
| XL188 | Ub-AMC | Full-length USP7 | 90 nM | - | [11] |
| FX1-5303 | Biochemical Activity Assay | USP7 | 0.29 nM | - | [12] |
| GNE-6776 | Cellular Viability | MCF7 cells | 27.2 µM (72h) | - | [13] |
| GNE-6776 | Cellular Viability | T47D cells | 31.8 µM (72h) | - | [13] |
| P5091 | Cellular Viability | Breast Cancer Cells | ~10 µM | - | [4] |
| HBX 41108 | Diubiquitin cleavage | USP7 | ~6 µM | - | [14] |
| NSC 697923 | Diubiquitin cleavage | USP7 | <0.2 µM | - | [14] |
| BAY 11-7082 | Diubiquitin cleavage | USP7 | <0.2 µM | - | [14] |
Table 2: Cellular Potency of USP7 Inhibitors
| Compound | Assay Type | Cell Line | EC50 / IC50 | Endpoint | Reference |
| This compound | Western Blot | HCT116 | 50 nM (2h) | MDM2 reduction, p53 increase | [8] |
| FX1-5303 | p53 Accumulation | MM.1S | 5.6 nM | p53 levels | [12] |
| FX1-5303 | Cell Viability | MM.1S | 15 nM | Cell viability | [12] |
| FT671 / FT827 | Ubiquitin Probe Reactivity | MCF7 cells | ~0.1-2 µM | USP7 probe reactivity | [9] |
Signaling Pathway
The inhibition of USP7 by this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of the p53 tumor suppressor protein. This activation can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Biochemical Assay: USP7 Enzymatic Activity
This protocol describes a fluorogenic assay to measure the enzymatic activity of USP7 using a ubiquitin-rhodamine or ubiquitin-AMC substrate.[15][16]
Experimental Workflow:
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine or Ubiquitin-AMC substrate
-
This compound
-
Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl₂, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex[15]
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare the assay buffer and allow all reagents to equilibrate to room temperature. Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Inhibitor Dilution: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations for IC50 determination.
-
Enzyme Addition: In a 384-well plate, add the desired amount of USP7 enzyme to each well.
-
Pre-incubation: Add the serially diluted this compound or vehicle control to the wells containing the enzyme. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ubiquitin-rhodamine or ubiquitin-AMC substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time. For ubiquitin-rhodamine, use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For ubiquitin-AMC, use an excitation of ~360 nm and emission of ~460 nm.[17]
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: p53 and MDM2 Protein Levels
This protocol describes the use of Western blotting to assess the effect of this compound on the protein levels of p53 and its direct target, MDM2, in a cellular context.[8]
Experimental Workflow:
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MCF7)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, 24 hours). A 50 nM concentration of this compound for 2 hours has been shown to be effective in HCT116 cells.[8]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Imaging: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometry analysis on the Western blot bands to quantify the relative protein levels of p53 and MDM2, normalized to the loading control.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 4. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. life-science-alliance.org [life-science-alliance.org]
- 17. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Usp7-IN-3 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with the selective allosteric ubiquitin-specific protease 7 (USP7) inhibitor, Usp7-IN-3. This document includes an overview of the compound's mechanism of action, detailed experimental protocols for common viability assays, and a summary of reported assay conditions.
Introduction to this compound
This compound is a potent and selective allosteric inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[1][2][3][4][5] A primary and well-studied function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3][4][6] By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the stabilization and accumulation of p53.[1][3][6] This activation of the p53 signaling pathway can induce cell cycle arrest and apoptosis in cancer cells, making USP7 an attractive therapeutic target.[3][6][7] this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly those with wild-type p53.[1][3][6]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action for this compound involves the disruption of the USP7-MDM2-p53 axis. The diagram below illustrates this signaling pathway.
Quantitative Data Summary for this compound and other USP7 Inhibitors
The following table summarizes the reported conditions and results for cell viability assays conducted with this compound and other representative USP7 inhibitors. This data can be used as a starting point for designing new experiments.
| Inhibitor | Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| This compound | RS4;11 | Proliferation | 2 nM | 72 hours | Inhibition of proliferation |
| This compound | HCT116 | Western Blot | 50 nM | 2 hours | Reduced MDM2 levels and upregulated p53 |
| Almac4 | Neuroblastoma | alamarBlue™ | Increasing conc. | 72 hours | Decreased cell viability in p53 wild-type cells |
| GNE-6776 | MCF7, T47D | Not specified | IC50: 27-37 µM | 72-96 hours | Dose-dependent induction of apoptosis |
| P22077 | T-ALL cell lines | CCK-8 | Increasing conc. | 24 hours | Decreased cell viability |
Experimental Protocols
Below are detailed protocols for commonly used cell viability assays that are suitable for assessing the effects of this compound.
Experimental Workflow for Cell Viability Assays
Protocol 1: MTS Cell Viability Assay
This colorimetric assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[8][9][10]
Materials:
-
96-well clear flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[8][9][10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[8][9][10] The incubation time may need to be optimized based on the cell type and density.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9][10]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[11][12][13][14]
Materials:
-
96-well opaque-walled plates (white or black)
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and a vehicle control in complete culture medium.
-
Cell Treatment: Add the desired volume of compound dilutions or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][15] Allow the plate and the reagent to equilibrate to room temperature for approximately 30 minutes.[12][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for Usp7-IN-3 in p53 Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Usp7-IN-3 for the activation of the p53 tumor suppressor pathway. The protocols detailed below are designed for western blot analysis to quantify the effects of this compound on p53 and its related signaling proteins.
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis.[1][2][3] Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes Mouse Double Minute 2 homolog (MDM2), an E3 ubiquitin ligase.[4][5] MDM2, in turn, targets the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation, thereby keeping p53 levels low.[2][5]
This compound is a small molecule inhibitor of USP7. By inhibiting USP7's deubiquitinating activity, this compound leads to the destabilization and degradation of MDM2.[1][6] The reduction in MDM2 levels prevents the ubiquitination of p53, resulting in its stabilization, accumulation, and subsequent activation.[1][2][7] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells, making USP7 an attractive therapeutic target.[3]
Signaling Pathway
The inhibition of USP7 by this compound initiates a signaling cascade that leads to the activation of p53. This pathway is initiated by the binding of this compound to USP7, which inhibits its enzymatic activity. This leads to an increase in the ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent decrease in MDM2 protein levels allows for the accumulation and activation of p53.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunoprecipitation of USP7 with Usp7-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of Ubiquitin-Specific Protease 7 (USP7) with the inhibitor Usp7-IN-3. This procedure is essential for studying the direct interaction between this compound and USP7, validating target engagement, and elucidating the inhibitor's mechanism of action within cellular contexts.
Introduction to USP7 and this compound
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. These processes include the DNA damage response, cell cycle progression, and immunological responses.[1][2] USP7 carries out its function by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[2] One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. Under normal cellular conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates the tumor suppressor p53, targeting it for degradation.[2][3] However, in response to cellular stress, USP7 can shift its activity towards deubiquitinating and stabilizing p53.[4] Due to its significant role in various cancers, USP7 has emerged as a promising therapeutic target.[3][5]
This compound is a representative small molecule inhibitor designed to target the catalytic activity of USP7. By inhibiting USP7, this compound is expected to increase the ubiquitination and subsequent degradation of USP7 substrates, such as MDM2, leading to the stabilization and activation of p53. This application note details the immunoprecipitation protocol to confirm the direct binding of this compound to USP7 in a cellular lysate.
Quantitative Data for USP7 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes representative data for other known non-covalent and covalent USP7 inhibitors to provide a comparative context for researchers.
| Inhibitor Name | Type | IC50 (nM) | Ki (nM) | Cell-Based Activity | Reference |
| FT671 | Non-covalent | 22 | N/A | Potent p53 activation | [4] |
| P50429 | Covalent | 13 | N/A | Induces apoptosis | [4] |
| XL188 | Non-covalent | 110 | N/A | HDM2 degradation | [6] |
| GNE-6776 | Non-covalent | 4.6 | N/A | EBNA1 degradation | [6] |
Experimental Protocols
Principle of the Method
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. In this protocol, an antibody targeting USP7 will be used to capture USP7 and any interacting molecules, including the small molecule inhibitor this compound, from the cell lysate. The resulting immunocomplexes are then captured on protein A/G beads and can be analyzed by downstream applications like Western blotting.
Materials and Reagents
-
Cell Lines: HEK293T or other suitable cell line expressing endogenous USP7.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9]
-
Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich).
-
Protein A/G Agarose Beads: (e.g., Millipore).
-
Wash Buffer: Cold PBS or a modified lysis buffer with lower detergent concentration.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture HEK293T cells to 80-90% confluency in a 10 cm dish.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time (e.g., 4-6 hours).
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer containing freshly added Protease Inhibitor Cocktail to the dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G agarose bead slurry to the cleared lysate.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.[9]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully collect the supernatant.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the rabbit anti-USP7 antibody or rabbit IgG control.[9]
-
Incubate overnight at 4°C on a rotator to allow the antibody to bind to USP7.[8]
-
Add 40 µL of Protein A/G agarose bead slurry to each tube.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.[8]
5. Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three to five times with 1 mL of cold Lysis Buffer or Wash Buffer.[9][10] After each wash, centrifuge as above and discard the supernatant.
6. Elution:
-
After the final wash, carefully remove all supernatant.
-
Add 50 µL of 2x Laemmli sample buffer to the beads.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.[9]
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody (e.g., mouse anti-USP7).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
USP7 Signaling Pathway
Caption: The p53-MDM2 signaling pathway regulated by USP7.
Immunoprecipitation Experimental Workflow
Caption: Workflow for USP7 immunoprecipitation.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Overexpression of the Ubiquitin-Specific Protease 7 Resulting from Transfection or Mutations in the ICP0 Binding Site Accelerates Rather than Depresses Herpes Simplex Virus 1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. The deubiquitinase USP7 uses a distinct ubiquitin-like domain to deubiquitinate NF-ĸB subunits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Usp7-IN-3 in Acute Lymphoblastic Leukemia (ALL) Cell Lines
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in various cancers, including acute lymphoblastic leukemia (ALL). USP7 regulates the stability and function of numerous proteins critical for cancer cell survival and proliferation.[1] Its inhibition presents a multi-faceted anti-cancer strategy by impacting key cellular pathways. In T-cell acute lymphoblastic leukemia (T-ALL), USP7 plays a complex, context-dependent role by stabilizing both the tumor suppressor p53 (via MDM2) and the oncogenic protein NOTCH1.[1][2][3]
Usp7-IN-3 is a potent and selective inhibitor of USP7. While specific published data on this compound in ALL cell lines is limited, these application notes provide expected outcomes and detailed protocols based on the established mechanism of USP7 inhibition and data from studies using other well-characterized USP7 inhibitors, such as P22077 and XL177A, in relevant T-ALL cell line models.[2][4] The inhibition of USP7 by compounds like this compound is anticipated to induce apoptosis and reduce cell viability in ALL cells, particularly those with wild-type TP53 or a dependency on the NOTCH1 signaling pathway.[4][5]
Mechanism of Action & Signaling Pathways
USP7 inhibition disrupts oncogenic signaling in ALL through at least two major pathways:
-
The p53 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1] Inhibition of USP7 leads to the degradation of MDM2, resulting in the accumulation and activation of p53.[6] Activated p53 then transcriptionally upregulates target genes that induce cell cycle arrest and apoptosis.[4][7] This mechanism is particularly relevant in TP53 wild-type cancers.[4]
-
The NOTCH1 Pathway: In T-ALL, over 50% of cases have activating mutations in the NOTCH1 gene.[2] USP7 has been shown to interact with, deubiquitinate, and stabilize the active form of NOTCH1.[3][5] By inhibiting USP7, the ubiquitination of NOTCH1 increases, leading to its degradation.[5] This suppresses the downstream oncogenic transcriptional program driven by NOTCH1, reducing cell proliferation and inducing apoptosis.[2][3]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. USP7 cooperates with NOTCH1 to drive the oncogenic transcriptional program in T cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 deubiquitinates and stabilizes NOTCH1 in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for a Usp7-IN-3 Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology. As a deubiquitinating enzyme, USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression and apoptosis, including the key tumor suppressor p53 and its primary negative regulator, MDM2.[1][2][3] Overexpression of USP7 is observed in various cancers and is often associated with poor prognosis.[4] Inhibition of USP7 offers a promising therapeutic strategy by preventing the deubiquitination of MDM2, leading to its degradation and the subsequent stabilization and activation of p53, which can trigger tumor cell apoptosis.
Usp7-IN-3 is a potent and selective allosteric inhibitor of USP7.[5][6] In vitro studies have demonstrated that this compound can effectively reduce MDM2 levels and increase p53 expression in cancer cell lines.[5] While specific in vivo data for this compound in xenograft models is not yet publicly available, this document provides a comprehensive, generalized protocol for evaluating the anti-tumor efficacy of a USP7 inhibitor, such as this compound, using a xenograft tumor model. This protocol is based on established methodologies for similar USP7 inhibitors, including P5091 and FT671.[7][8][9][10][11]
Signaling Pathway of USP7 Inhibition
The diagram below illustrates the mechanism of action of USP7 inhibitors. By blocking USP7, the inhibitor prevents the deubiquitination of MDM2, an E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in tumor cells.
Caption: Mechanism of action of this compound.
Experimental Protocol: this compound Xenograft Tumor Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of a USP7 inhibitor.
Materials
-
Cell Line: A suitable human cancer cell line with known sensitivity to USP7 inhibition (e.g., HCT116, MM.1S, or RS4;11).[5][9]
-
Animals: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), typically 6-8 weeks old.[12][13]
-
This compound: To be dissolved in a suitable vehicle for administration (e.g., a solution of DMSO, PEG300, and saline). The exact formulation should be determined based on the compound's solubility and stability.
-
Vehicle Control: The same solvent mixture used to dissolve this compound, without the compound.
-
General Supplies: Sterile PBS, cell culture medium, trypsin-EDTA, Matrigel (optional), syringes, needles, calipers, and animal welfare monitoring supplies.[14]
Experimental Workflow
The following diagram provides a visual overview of the experimental workflow for the xenograft study.
Caption: Experimental workflow for the this compound xenograft study.
Detailed Methodology
1. Cell Culture and Preparation
-
Culture the selected cancer cell line in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS or serum-free medium and Matrigel (optional, to improve tumor take rate) at a concentration of 1-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.[14]
2. Tumor Implantation
-
Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Allow the tumors to grow to a palpable size, typically 100-200 mm³. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
3. Randomization and Treatment
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at various predetermined doses (e.g., 5, 10, 20 mg/kg) via the determined route (e.g., intraperitoneal or intravenous injection). The control group should receive an equivalent volume of the vehicle.[7][8]
-
The treatment schedule should be established based on preliminary tolerability studies (e.g., daily, twice weekly).[7][8]
4. Monitoring and Endpoint
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The study should be terminated when tumors in the control group reach a predetermined maximum size, or if mice in the treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for p53 and MDM2 levels, immunohistochemistry).
Data Presentation
The following table summarizes representative in vivo efficacy data for other USP7 inhibitors, which can serve as a benchmark for evaluating this compound.
| USP7 Inhibitor | Cancer Cell Line | Mouse Model | Dosage and Administration | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| P5091 | MM.1S (Multiple Myeloma) | CB-17 SCID | 10 mg/kg, IV | Twice weekly for 3 weeks | Significant inhibition | [8] |
| P5091 | CT26 (Colon Carcinoma) | BALB/c | 5 or 10 mg/kg, IP | Daily | Dose-dependent reduction | [7] |
| P5091 | HCT116 (Colorectal) | Nude | Not specified | Not specified | Significant suppression | [11] |
| FT671 | MM.1S (Multiple Myeloma) | NOD-SCID | Not specified | Not specified | Significant inhibition | [9] |
Conclusion
This document provides a detailed framework for conducting a xenograft tumor model study to evaluate the in vivo efficacy of this compound. While specific dosing and administration parameters for this compound need to be empirically determined, the provided protocol, based on established methods for other USP7 inhibitors, offers a robust starting point for preclinical assessment. Careful monitoring of tumor growth and animal welfare is crucial for obtaining reliable and ethically sound data. The expected outcome of a successful study would be the dose-dependent inhibition of tumor growth, correlated with the target engagement of USP7 in the tumor tissue.
References
- 1. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|Cas# 2202738-42-7 [glpbio.cn]
- 7. researchgate.net [researchgate.net]
- 8. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle control, DNA damage repair, and immune response.[1][2][3] Its dysregulation has been implicated in the progression of various cancers, making it an attractive therapeutic target.[3][4][5] This document provides detailed application notes and protocols for the in vivo use of USP7 inhibitors, with a focus on providing a starting point for researchers working with novel compounds such as Usp7-IN-3. While specific in vivo dosage data for this compound is not publicly available, this guide summarizes data from structurally related and well-characterized USP7 inhibitors, P5091 and GNE-6776, to inform initial experimental design.
Mechanism of Action
USP7 exerts its primary oncogenic effects through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][6] By inhibiting USP7, small molecules prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to transcriptionally activate downstream targets that induce cell cycle arrest and apoptosis.[4][6] Beyond the p53-MDM2 axis, USP7 inhibition has been shown to impact other cancer-related pathways, including Wnt/β-catenin and PI3K/AKT/mTOR, and to modulate the tumor microenvironment by affecting immune cells.[1][4]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways affected by USP7 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: Novel Drug Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7): A Pharmacophore-Guided Drug Repurposing and Physics-Based Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing of US-FDA-approved drugs as negative modulators of ubiquitin specific protease-7 (USP7) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-3 is a potent and selective allosteric inhibitor of Ubiquitin-specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53-MDM2 pathway, DNA repair, and immune response.[1] Dysregulation of USP7 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for assessing the cell permeability and cellular uptake of this compound, along with its effects on key signaling pathways.
Signaling Pathway
USP7 is a key regulator of the p53 tumor suppressor pathway. Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to low cellular levels of p53. However, upon cellular stress, such as DNA damage, the affinity of USP7 for p53 increases, leading to p53 deubiquitination and stabilization. This, in turn, activates downstream p53 target genes, resulting in cell cycle arrest and apoptosis. Inhibition of USP7 with small molecules like this compound disrupts the USP7-MDM2 interaction, leading to the destabilization and degradation of MDM2. Consequently, p53 is stabilized, and its tumor-suppressive functions are activated.[2][3][4]
Caption: The USP7-p53-MDM2 Signaling Pathway and the Mechanism of Action of this compound.
Data Presentation
Cellular Activity of this compound and Comparators
| Compound | Target | Cell Line | IC50 (nM) | Effect on MDM2 | Effect on p53 | Citation |
| This compound | USP7 | RS4;11 | 2 | Decrease | Increase | [1] |
| This compound | USP7 | HCT116 | - | Decrease | Increase | [1] |
| Almac4 | USP7 | Neuroblastoma (p53 WT) | ~10-fold lower than P22077 | Decrease | Increase | [5] |
| FX1-5303 | USP7 | MM.1S | 15 | Decrease | Increase | [6] |
Note: Specific IC50 value for this compound in HCT116 cells is not publicly available. The table indicates the observed qualitative effect.
Cell Permeability and Uptake Data for this compound
Quantitative data for the cell permeability (e.g., Apparent Permeability Coefficient - Papp) and specific cellular uptake of this compound are not publicly available at this time. Researchers are encouraged to perform the assays detailed below to determine these parameters. For context, drugs with good oral absorption typically have a Caco-2 Papp (A-B) value >1 x 10-6 cm/s.[7]
Experimental Protocols
Cell Permeability Assessment using Caco-2 Monolayers
This protocol is designed to assess the intestinal permeability of this compound using the Caco-2 cell line, which forms a polarized monolayer with characteristics of the intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer Yellow (for monolayer integrity testing)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers are typically ready when TEER values are >250 Ω·cm2.
-
Alternatively, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after incubation. A low permeability of Lucifer Yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (receiver) compartment.
-
Add this compound (at a desired concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the beginning and end of the experiment.
-
Replenish the basolateral compartment with fresh HBSS after each sampling.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add this compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio >2 suggests active efflux.
-
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Cellular Uptake Assay
This protocol describes a method to quantify the intracellular accumulation of this compound in a selected cell line (e.g., HCT116, RS4;11).
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
On the day of the assay, remove the culture medium and wash the cells with pre-warmed PBS.
-
Add fresh medium containing the desired concentration of this compound (e.g., 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C.
-
-
Cell Lysis and Extraction:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add a known volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation for LC-MS/MS:
-
Perform a protein precipitation step on the cell lysate (e.g., by adding a 3-fold excess of cold acetonitrile containing an internal standard).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound in the prepared samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound, typically expressed as pmol/mg of protein.
-
Caption: Experimental workflow for the cellular uptake assay.
Conclusion
This compound is a valuable tool for investigating the role of USP7 in various cellular contexts. The provided protocols offer a framework for characterizing its cell permeability and cellular uptake, which are critical parameters for interpreting its biological activity and for its further development as a potential therapeutic agent. The information on its mechanism of action within the p53-MDM2 pathway provides a basis for designing experiments to explore its efficacy in relevant cancer models.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. USP7 limits CDK1 activity throughout the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | USP7 Promotes deubiquitination and stabilization of MyD88 to enhance immune responses [frontiersin.org]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Usp7-IN-3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-specific Protease 7 (USP7). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in various cellular processes, including the p53 tumor suppressor pathway. By inhibiting USP7, this compound leads to the downregulation of MDM2 and the subsequent stabilization and activation of p53, making it a valuable tool for research in oncology, particularly in areas such as acute lymphoblastic leukemia.[1] Proper preparation of stock solutions is the first and a critical step in any experiment involving this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁F₃N₆O₃ | PubChem |
| Molecular Weight | 568.6 g/mol | [2] |
| CAS Number | 2202738-42-7 | [2] |
| Appearance | Crystalline solid | - |
| Solubility | Soluble in DMSO | MedChemExpress |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.686 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 5.686 mg of powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Calculation for Stock Solution Preparation:
To calculate the mass of this compound required for a specific volume and concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM stock solution (0.01 mol/L) in 1 mL (0.001 L): Mass (g) = 0.01 mol/L x 0.001 L x 568.6 g/mol = 0.005686 g = 5.686 mg
Experimental Workflow Diagram
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
USP7 Signaling Pathway in p53 Regulation
This compound exerts its effects by modulating the p53 signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits USP7, leading to p53 stabilization.
Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound prevents the stabilization of MDM2. The subsequent degradation of MDM2 leads to the accumulation and activation of p53, which can then induce cell cycle arrest or apoptosis.[1]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the compound.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.
By following these detailed application notes and protocols, researchers can ensure the consistent and effective use of this compound in their experiments, contributing to reliable and reproducible scientific outcomes.
References
Application Notes and Protocols for USP7-IN-3 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of USP7-IN-3 and other selective USP7 inhibitors in cell culture experiments. The protocols outlined below are intended to serve as a starting point and may require optimization for specific cell lines and experimental goals.
Introduction to USP7 Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in crucial cellular processes.[1][2] Key substrates of USP7 include the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2][3] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thereby allowing cancer cells to evade apoptosis and continue proliferating.[4][5] Inhibition of USP7 represents a promising therapeutic strategy for various cancers by disrupting this axis and restoring p53 function.[2][3]
Data Presentation: Efficacy of USP7 Inhibitors Across Various Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of different USP7 inhibitors in various cancer cell lines, providing a reference for selecting appropriate concentrations for your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| GNE-6776 | MCF7 | Breast Adenocarcinoma | 27.2 µM | 72 hours | [6] |
| GNE-6776 | T47D | Breast Adenocarcinoma | 31.8 µM | 72 hours | [6] |
| P5091 | SHG-140 | Glioblastoma | 1.2 µM | 48 hours | [7] |
| P5091 | T98G | Glioblastoma | 1.59 µM | 48 hours | [7] |
| FX1-5303 | MM.1S | Multiple Myeloma | 15 nM | 3 days | [5] |
| Almac4 | SK-N-SH | Neuroblastoma | 0.24 µM | Not Specified | [4] |
| Almac4 | NB-10 | Neuroblastoma | 0.28 µM | Not Specified | [4] |
| Almac4 | IMR-32 | Neuroblastoma | 0.35 µM | Not Specified | [4] |
| Almac4 | LAN-5 | Neuroblastoma | 0.45 µM | Not Specified | [4] |
| HBX-39952 | Not Specified | Not Specified | 4.11 µM | Not Specified | [8] |
| HBX-88906 | Not Specified | Not Specified | 0.77 µM | Not Specified | [8] |
| HBX-94059 | Not Specified | Not Specified | 0.58 µM | Not Specified | [8] |
| HBX-41108 | Not Specified | Not Specified | 0.53 µM | Not Specified | [8] |
| HBX-89825 | Not Specified | Not Specified | 0.38 µM | Not Specified | [8] |
Experimental Protocols
General Cell Culture Treatment with USP7 Inhibitors
This protocol provides a general workflow for treating adherent or suspension cells with a USP7 inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
USP7 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Multi-well plates or flasks for cell culture
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will allow for logarithmic growth throughout the experiment and ensure they are sub-confluent at the time of treatment. A typical seeding density is 3 x 10⁵ cells/well for a 6-well plate.[9]
-
For suspension cells, seed the cells in flasks or plates at an appropriate density.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for attachment and recovery.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the USP7 inhibitor in DMSO. For example, a 10 mM stock is commonly used.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the USP7 inhibitor or vehicle control (medium with the same concentration of DMSO).
-
The treatment duration can vary depending on the experimental endpoint. Common treatment times range from 24 to 72 hours. For example, MCF7 cells have been treated with 10µM of p5091 for 48 hours, while T47D cells were treated for 72 hours.[9] Neuroblastoma cell lines have been treated with 1µM of Almac4 for 48 hours to assess apoptosis.[4]
-
-
Downstream Analysis:
-
Following the treatment period, harvest the cells for downstream analysis, such as cell viability assays, apoptosis assays, cell cycle analysis, or western blotting.
-
Cell Viability Assay (MTT or CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Protocol:
-
Following the treatment period with the USP7 inhibitor, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 reagent to each well of the 96-well plate.[10]
-
Incubate the plate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate with shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-old PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Western Blotting for USP7 and p53 Pathway Proteins
This protocol detects changes in the protein levels of USP7, p53, and MDM2 following inhibitor treatment.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-MDM2, and a loading control like anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[12]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 2 hours at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: The USP7-p53 signaling pathway and the mechanism of USP7 inhibitors.
Caption: A general experimental workflow for USP7 inhibitor treatment in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP7 suppresses advanced glycation end-induced cell cycle arrest and senescence of human umbilical vein endothelial cells through ubiquitination of p53: USP7 inhibits ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Utilizing Usp7-IN-3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Ubiquitin-Specific Protease 7 (USP7) inhibitor, Usp7-IN-3, in combination with other therapeutic agents. The protocols and data presented are based on studies with various USP7 inhibitors, including this compound and its analogs, offering a strong foundation for designing and conducting preclinical research.
Introduction to USP7 and Combination Therapy
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in crucial cellular processes, including cell cycle control, DNA damage repair, and immune response.[1][2] Its dysregulation is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[2] A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4][5] By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
The therapeutic potential of USP7 inhibitors can be significantly enhanced through combination with other anti-cancer agents. This approach can lead to synergistic effects, overcome drug resistance, and potentially reduce therapeutic doses and associated toxicities. This document outlines protocols and summarizes data for combining USP7 inhibitors with chemotherapy, targeted therapies, and immunotherapy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of USP7 inhibitors with other drugs. This data can serve as a reference for dose selection and expected synergistic outcomes in your experiments.
Table 1: Synergistic Effects of USP7 Inhibitors in Combination with Other Anti-Cancer Agents
| USP7 Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Synergy Metric | Finding |
| P5091 | Olaparib (PARP inhibitor) + Etoposide | Prostate Cancer | PC3, LNCaP | Combination Index (CI) < 1 | Synergistic effect observed with the triple combination.[2] |
| GNE-6776 | GDC-0570 (PIM kinase inhibitor) | Eosinophilic Leukemia | EOL-1 | Bliss Synergy Score = 4.11 | Strong synergistic cell killing observed. |
| FX1-5303 | Venetoclax (BCL2 inhibitor) | Acute Myeloid Leukemia (AML) | MV4-11, OCI-AML3 | Combination Index (CI) ≈ 0.6 | Significant synergy in inducing apoptosis.[6][7] |
| P5091 | Cisplatin | Ovarian Cancer | HeyA8, OVCAR-8 | Not specified | Enhanced cell death in combination.[8][9] |
| P5091 | SAHA (HDAC inhibitor) | Multiple Myeloma | MM.1S | Not specified | Synergistic anti-myeloma activity.[10] |
Signaling Pathways and Mechanisms of Synergy
Understanding the underlying molecular mechanisms is crucial for designing effective combination therapies. USP7 inhibitors can synergize with other drugs through various pathways.
p53-MDM2 Pathway
The primary mechanism of action for many USP7 inhibitors involves the activation of the p53 tumor suppressor pathway. By inhibiting USP7, MDM2 is destabilized, leading to an accumulation of p53. This can synergize with drugs that also rely on p53 activity or induce DNA damage.
Figure 1: The p53-MDM2 signaling pathway and the effect of this compound.
DNA Damage Response (DDR) Pathway
USP7 is involved in the DNA damage response. Combining USP7 inhibitors with DNA damaging agents (e.g., chemotherapy) or inhibitors of other DDR proteins (e.g., PARP inhibitors) can lead to synthetic lethality.
Figure 2: Synergy between USP7 and PARP inhibitors in the DNA damage response.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in combination with other drugs.
Experimental Workflow
Figure 3: A general experimental workflow for in vitro combination studies.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture after treatment with this compound and a combination drug.[11][12][13][14]
Materials:
-
This compound (and combination drug) stock solutions in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug, both alone and in a fixed-ratio combination, in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental readings. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Calculate IC50 values for each drug and the combination using non-linear regression analysis (e.g., in GraphPad Prism). d. Determine the synergistic effect by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in cells treated with this compound and a combination drug using flow cytometry.[15][16][17][18][19]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, a combination of both, or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: a. Collect the culture medium (containing floating apoptotic cells). b. Wash the adherent cells with PBS and detach them using trypsin-EDTA. c. Combine the detached cells with the collected supernatant. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: a. Gate the cell population based on forward and side scatter to exclude debris. b. Create a quadrant plot of Annexin V-FITC vs. PI fluorescence. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the protein levels of key signaling molecules following treatment with this compound and a combination drug.[20][21][22][23][24]
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Treat cells in 6-well plates as described for the apoptosis assay. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, as a potent and selective USP7 inhibitor, holds significant promise for combination therapies in cancer treatment. The protocols and data provided in these application notes offer a solid framework for researchers to explore and validate novel combination strategies, ultimately contributing to the development of more effective anti-cancer therapeutics. Careful optimization of experimental conditions, including drug concentrations and treatment times, is recommended for each specific cell line and combination being investigated.
References
- 1. promega.com [promega.com]
- 2. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MDM2-p53 Interaction | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. bio-rad.com [bio-rad.com]
- 24. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for USP7-IN-3 in Protein Ubiquitination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing USP7-IN-3, a selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), for studying protein ubiquitination and its downstream signaling pathways. The provided protocols and data will aid in the design and execution of experiments to investigate the role of USP7 in various cellular processes.
Introduction to USP7 and this compound
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of proteins. By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing key cellular processes such as the DNA damage response, cell cycle progression, apoptosis, and immune signaling.[1][2]
Dysregulation of USP7 activity has been implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention.[1] this compound is a potent and selective allosteric inhibitor of USP7.[3] Its mechanism of action involves binding to a site distinct from the catalytic domain, leading to a conformational change that inhibits USP7's deubiquitinating activity.[3] This targeted inhibition allows for the precise study of USP7's function in cellular pathways.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with other commonly used USP7 inhibitors.
Table 1: Quantitative Data for this compound
| Parameter | Cell Line | Concentration | Time | Effect | Reference |
| MDM2 Protein Levels | HCT116 | 50 nM | 2 hours | Reduction in MDM2 levels | [3] |
| p53 Protein Levels | HCT116 | 50 nM | 2 hours | Upregulation of p53 expression | [3] |
| Cell Proliferation | RS4;11 | 2 nM | 72 hours | Inhibition of cell proliferation | [3] |
Table 2: Comparative IC₅₀ and EC₅₀ Values of Various USP7 Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC₅₀/EC₅₀ | Reference |
| FX1-5303 | Biochemical Activity | USP7 | IC₅₀ = 0.29 nM | [4] |
| FX1-5303 | Cell Viability | MM.1S | IC₅₀ = 15 nM | [4] |
| FX1-5303 | p53 Accumulation | MM.1S | EC₅₀ = 5.6 nM | [4] |
| Almac4 | Cell Viability | Neuroblastoma (sensitive lines) | IC₅₀ values calculated | [1] |
| p5091 | Cell Viability | T47D | ~10 µM (for ~50% decrease) | [5] |
| p5091 | Cell Viability | MCF7 | ~10 µM (for ~50% decrease) | [5] |
| GNE-6640 | Cell Viability | 181 cell lines | Histogram of IC₅₀ values available | [6] |
| GNE-6776 | Cell Viability | MCF7 (72h) | IC₅₀ = 27.2 µM | [6] |
| GNE-6776 | Cell Viability | T47D (72h) | IC₅₀ = 31.8 µM | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by USP7 inhibition and a general workflow for studying protein ubiquitination using this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Cell Culture and Treatment with this compound
-
Cell Culture : Culture cells (e.g., HCT116, RS4;11) in appropriate media and conditions as recommended by the supplier.
-
This compound Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 2 nM, 50 nM).
-
Treatment : When cells reach the desired confluency (typically 70-80%), replace the existing media with media containing this compound or a vehicle control (DMSO at the same final concentration as the inhibitor).
-
Incubation : Incubate the cells for the desired period (e.g., 2 hours for signaling studies, 72 hours for proliferation assays).
Cell Viability Assay (MTS/CellTiter-Glo)
-
Seeding : Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Treatment : After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation : Incubate for the desired time (e.g., 72 hours).
-
Assay :
-
MTS Assay : Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
CellTiter-Glo Assay : Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Analysis : Normalize the data to the vehicle control and calculate the IC₅₀ value.
Western Blot Analysis for Protein Levels
-
Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against your proteins of interest (e.g., USP7, MDM2, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation for Ubiquitinated Proteins
-
Lysis : Lyse cells in a denaturing lysis buffer (e.g., 1% SDS in PBS with protease inhibitors and N-ethylmaleimide) and boil to inactivate DUBs and disrupt protein-protein interactions.
-
Dilution and Clarification : Dilute the lysate with a non-denaturing buffer (e.g., Triton X-100 based buffer) to reduce the SDS concentration. Centrifuge to pellet cell debris.
-
Immunoprecipitation : Incubate the cleared lysate with an antibody against your protein of interest or an anti-ubiquitin antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.
-
Washes : Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution : Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot : Analyze the eluates by Western blotting using an anti-ubiquitin antibody or an antibody against your protein of interest.
In Vitro Deubiquitination Assay
-
Reaction Setup : Prepare a reaction mixture containing purified ubiquitinated substrate, recombinant USP7 enzyme, and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT).
-
Inhibition : Pre-incubate the USP7 enzyme with varying concentrations of this compound or a vehicle control.
-
Initiate Reaction : Add the ubiquitinated substrate to the enzyme-inhibitor mixture and incubate at 37°C for a specified time.
-
Stop Reaction : Stop the reaction by adding Laemmli sample buffer.
-
Analysis : Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the extent of deubiquitination.
Conclusion
This compound is a valuable tool for dissecting the intricate roles of USP7 in protein ubiquitination and cellular signaling. The provided application notes and protocols offer a solid foundation for researchers to explore the therapeutic potential of USP7 inhibition and to further unravel the complexities of the ubiquitin-proteasome system.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Usp7-IN-3
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting procedures for handling Usp7-IN-3, with a specific focus on addressing common solubility challenges in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 90 mg/mL, which corresponds to a molar concentration of 158.29 mM.[1] Achieving this concentration requires specific handling procedures, including the use of ultrasonication and high-quality, anhydrous DMSO.[1]
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: Solubility issues with this compound are often related to the quality of the DMSO or the dissolution technique. It is critical to use newly opened, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2] Additionally, applying energy through methods like ultrasonication or gentle warming (e.g., a 37°C water bath) is often necessary to achieve complete dissolution, especially at higher concentrations.[1]
Q3: What is the correct way to prepare a stock solution of this compound?
A3: To prepare a stock solution, start by adding the appropriate volume of fresh, anhydrous DMSO to your weighed compound. Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath until the solution becomes clear. Refer to the detailed protocol in the "Experimental Protocols" section below for step-by-step instructions.
Q4: How should I store my this compound stock solution to ensure its stability?
A4: Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1]
Q5: My compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture media. How can I prevent this?
A5: This is a common issue when diluting a DMSO-soluble compound into an aqueous buffer. The final concentration of DMSO in your media should be kept as low as possible (typically <0.5%) to minimize toxicity and solubility issues. For in vivo or certain in vitro applications requiring higher concentrations of this compound in aqueous solutions, co-solvents may be necessary. A common formulation involves a sequential addition of DMSO, PEG300, and Tween-80 before the final dilution in saline or buffer.[1][3]
Quantitative Data Summary
The following table summarizes the key solubility and storage parameters for this compound.
| Parameter | Value & Conditions | Source |
| Molecular Formula | C₃₀H₃₃N₅O₄S | [1] |
| Molecular Weight | 559.68 g/mol | [1] |
| Solubility in DMSO | 90 mg/mL (158.29 mM) | [1] |
| Key Dissolution Aids | Requires ultrasonication. | [1] |
| Solvent Recommendation | Use newly opened, anhydrous DMSO.[1][2] | [1][2] |
| Stock Solution Storage | -80°C for up to 6 months.-20°C for up to 1 month. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 90 mg/mL (158.29 mM) this compound Stock Solution
Materials:
-
This compound powder
-
Newly opened, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 90 mg/mL solution, weigh 90 mg of the compound.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes at room temperature. Visually inspect the solution for any undissolved particles.
-
Ultrasonication: Place the vial in an ultrasonic bath. Sonicate the solution in short bursts (e.g., 5-10 minutes) to avoid excessive heating. Check for clarity between bursts. Continue until all particulate matter is dissolved and the solution is completely clear.
-
Final Inspection: Once the solution is clear, perform a final visual inspection to ensure no precipitate has formed.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in sterile polypropylene tubes.[1] Store the aliquots at -80°C for long-term use (up to 6 months).[1]
Troubleshooting and Visual Guides
The following workflow provides a logical sequence of steps to troubleshoot solubility issues with this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Usp7 Signaling Pathway Context
Usp7 is a deubiquitinase that plays a critical role in regulating the stability of key proteins involved in cell cycle control and DNA damage response, most notably MDM2 and p53.[1][4] Inhibition of Usp7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of the p53 tumor suppressor protein.[1]
Caption: Simplified Usp7-MDM2-p53 signaling pathway.
References
Usp7-IN-3 off-target effects and screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the USP7 inhibitor, Usp7-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of this compound?
A1: this compound is a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinase involved in various cellular processes, including the p53-MDM2 pathway.[1][2] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of the tumor suppressor p53.[1][2]
Potential off-target signaling pathways to consider for USP7 inhibitors include the NF-κB pathway, as USP7 has been shown to regulate NF-κB signaling.[5][6]
It is highly recommended to perform a selectivity profiling assay to determine the specific off-target effects of this compound in your experimental system.
Q2: What are the recommended screening assays for this compound?
A2: A tiered approach is recommended for screening and characterizing this compound, starting with biochemical assays and progressing to cellular and broader profiling assays.
-
Primary Biochemical Assay: A fluorogenic assay using a substrate like Ubiquitin-AMC (Ub-AMC) is a common and effective method to determine the in vitro potency (IC50) of this compound against USP7.[7]
-
Cellular Assays:
-
Target Engagement: Western blotting to measure the accumulation of p53 and the degradation of MDM2 in cells treated with this compound can confirm target engagement in a cellular context.[1]
-
Cell Viability/Proliferation: Assays such as the MTT or MTS assay can be used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
-
Selectivity Profiling:
-
DUB Panel Screening: To assess the selectivity of this compound, it is crucial to screen it against a panel of other deubiquitinases.
-
Kinome Scanning: A kinome scan can identify potential off-target kinase interactions.
-
Proteomics-Based Approaches: Quantitative proteomics can provide an unbiased view of the cellular proteins affected by this compound treatment, helping to identify both on-target and off-target effects.
-
Q3: How can I interpret unexpected results in my cell viability assay when using this compound?
A3: Unexpected results in cell viability assays, such as a lack of efficacy or inconsistent IC50 values, can arise from several factors. Refer to the troubleshooting guide below for detailed guidance. Key considerations include:
-
p53 Status of the Cell Line: The anti-tumor activity of many USP7 inhibitors is primarily driven by the stabilization of p53.[1] Therefore, cell lines with mutant or null p53 may be resistant to this compound.[2]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your cell culture medium.
-
Assay-Specific Artifacts: Be aware of potential artifacts associated with the specific viability assay being used (e.g., interference of the compound with the MTT reagent).[8][9]
Troubleshooting Guides
Biochemical Ub-AMC Assay
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. Contaminated buffer or reagents. 2. Autohydrolysis of Ub-AMC substrate. 3. Light exposure of Ub-AMC. | 1. Use fresh, high-quality reagents and filter-sterilize buffers. 2. Prepare fresh Ub-AMC solution for each experiment. 3. Protect Ub-AMC from light during storage and handling. |
| Low Signal or No Activity | 1. Inactive USP7 enzyme. 2. Incorrect buffer pH or composition. 3. Insufficient incubation time. | 1. Use a fresh aliquot of enzyme and verify its activity with a known inhibitor. 2. Ensure the assay buffer pH is optimal for USP7 activity (typically pH 7.5-8.0). 3. Optimize the incubation time to ensure linear reaction kinetics. |
| Inconsistent Results | 1. Pipetting errors. 2. Temperature fluctuations. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Maintain a consistent temperature throughout the assay. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
Cell Viability (MTT/MTS) Assay
| Problem | Possible Cause | Solution |
| High Background Absorbance | 1. Contamination of cell culture with bacteria or yeast. 2. Compound interference with the MTT reagent.[8][9] 3. High cell seeding density. | 1. Maintain sterile cell culture techniques. 2. Include a "compound only" control (no cells) to check for direct reduction of the reagent. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase. |
| Low Absorbance Readings | 1. Low cell number or poor cell health. 2. Insufficient incubation time with the reagent. 3. Incomplete solubilization of formazan crystals (MTT assay). | 1. Ensure cells are healthy and seeded at an appropriate density. 2. Optimize the incubation time for your specific cell line. 3. Ensure complete dissolution of the formazan crystals by thorough mixing or using a different solubilization buffer. |
| High Variability Between Replicates | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate.[9] 3. Cell loss during washing steps. | 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid using the outer wells or fill them with media to create a humidity barrier. 3. Be gentle during media changes and washing steps. |
Experimental Protocols
Protocol 1: USP7 Biochemical Assay using Ub-AMC
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT, and 0.05% CHAPS.[7]
-
USP7 Enzyme: Prepare a stock solution of recombinant human USP7 in assay buffer. The final concentration in the assay will need to be optimized.
-
Ub-AMC Substrate: Prepare a stock solution of Ub-AMC in DMSO. The final concentration in the assay is typically in the low micromolar range.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to each well of a black 96-well plate.
-
Add 5 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the USP7 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 10 µL of the Ub-AMC substrate solution to all wells.
-
Immediately measure the fluorescence (Excitation: ~350-380 nm, Emission: ~440-460 nm) in a kinetic mode for 30-60 minutes at room temperature.[7]
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits USP7, leading to p53 activation.
Caption: Recommended screening workflow for this compound.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. ubiqbio.com [ubiqbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. galaxy.ai [galaxy.ai]
Usp7-IN-3 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using USP7-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 7. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the deubiquitinating enzyme USP7. USP7 is a key regulator of protein stability for a variety of cellular proteins involved in critical processes like cell cycle control, DNA damage repair, and apoptosis.[1][2][3] A primary and well-studied mechanism of USP7 inhibitors is the stabilization of the tumor suppressor protein p53.[4][5] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][4] By inhibiting USP7, MDM2 is destabilized and degraded, leading to an accumulation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[5][6]
Q2: Is the cytotoxicity of this compound dependent on the p53 status of the cells?
A2: For many cancer cell lines, the cytotoxic effects of selective USP7 inhibitors are predominantly dependent on wild-type p53.[5] However, p53-independent mechanisms of cell death have also been observed. For instance, inhibition of USP7 has been shown to destabilize other oncoproteins such as FOXM1, leading to tumor growth suppression in p53-mutant cancers like triple-negative breast cancer.[7] Therefore, while p53 status is a critical determinant of sensitivity, it is not the sole factor.
Q3: What are the potential off-target effects of this compound?
A3: While newer generations of USP7 inhibitors are designed for high selectivity, off-target effects are always a possibility and should be experimentally evaluated.[1][8] Early generation USP7 inhibitors were known to have limited selectivity.[1] Potential off-target effects could arise from the inhibition of other deubiquitinating enzymes (DUBs) with structural similarities to USP7.[1] It is recommended to perform experiments with a structurally distinct USP7 inhibitor as a control to confirm that the observed phenotype is due to USP7 inhibition.
Q4: How does this compound affect normal (non-cancerous) cells?
A4: The cytotoxic effects of USP7 inhibitors are generally more pronounced in cancer cells, which often have a higher dependency on pathways regulated by USP7 for their survival and proliferation. However, USP7 also plays a role in the homeostasis of normal cells.[4] Inhibition of USP7 in normal cells can lead to cell cycle arrest and apoptosis, although typically at higher concentrations than in sensitive cancer cell lines. The mechanism can involve the activation of the p53 pathway, which is also present in normal cells.[4][9] A study on USP7 inhibitors revealed they can trigger premature and uncontrolled activity of the cell cycle machinery, leading to DNA damage, a mechanism that could also affect proliferating normal cells.[10] It is crucial to experimentally determine the cytotoxic profile of this compound in the specific normal cell lines being used in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | The specific normal cell line may be particularly sensitive to USP7 inhibition. Normal proliferating cells can be susceptible to agents that disrupt the cell cycle.[10] | - Perform a dose-response curve to determine the precise IC50 value in your normal cell line. - Reduce the concentration of this compound to a level that is effective against cancer cells but minimally toxic to normal cells. - Consider using a more cancer-specific delivery method if transitioning to in vivo studies. - Evaluate the expression levels of USP7 and key substrates (e.g., p53, MDM2) in your normal cells compared to your cancer cells of interest. |
| Inconsistent results between experiments. | - Reagent instability: this compound may be degrading. - Cellular context: Passage number or confluency of cells may be affecting the outcome. | - Aliquot the inhibitor and store it at the recommended temperature to avoid freeze-thaw cycles. - Use cells within a consistent and low passage number range. - Seed cells at a consistent density for all experiments. |
| No significant effect on target cancer cells. | - The cancer cell line may be resistant to USP7 inhibition. This could be due to mutations in the p53 pathway or reliance on other survival pathways.[5] - The inhibitor may not be entering the cells effectively. | - Confirm the p53 status of your cell line. If it is mutant or null, the cytotoxic effect may be reduced. - Investigate alternative mechanisms of resistance, such as the expression of drug efflux pumps. - Confirm target engagement by measuring the levels of USP7 substrates like MDM2 (should decrease) and p53 (should increase in wild-type p53 cells) via Western blot. |
| Unexpected phenotypic changes in treated cells. | USP7 has a broad range of substrates and is involved in multiple cellular pathways, including DNA repair, epigenetics, and immune response.[2][3][11] Inhibition of USP7 can therefore have pleiotropic effects. | - Carefully document all phenotypic changes. - Consult the literature for known roles of USP7 in the observed phenotype. - Use pathway analysis tools to investigate which USP7-regulated pathways might be responsible for the observed effects. |
Experimental Protocols
Cell Viability Assay (Example using a Resazurin-based assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Include wells with media only for background subtraction.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) in a cell culture incubator.
-
Assay: Add the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p53 signaling pathway is regulated by USP7.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 6. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Usp7-IN-3 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Usp7-IN-3 in western blotting experiments. The information is tailored to scientists and professionals in drug development and related fields to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein levels in a western blot?
A1: this compound is a selective, allosteric inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[2] Therefore, in a western blot experiment, treatment with this compound is expected to show a decrease in MDM2 protein levels and a corresponding increase in p53 protein levels.
Q2: I treated my cells with this compound, but I don't see a change in MDM2 or p53 levels. What could be the issue?
A2: Several factors could contribute to this observation:
-
Suboptimal Treatment Conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the ideal conditions. For example, treatment of HCT116 cells with 50 nM this compound for 2 hours has been shown to be effective.[2]
-
Cell Line Specificity: The cellular context, including the endogenous levels of USP7, MDM2, and p53, can influence the response to this compound. It is advisable to use a positive control cell line known to be responsive to USP7 inhibition.
-
Antibody Performance: The primary antibodies for MDM2 or p53 may not be performing optimally. Ensure your antibodies are validated for western blotting and are used at the recommended dilution. You can perform a dot blot to check the activity of the antibody.[3]
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent the degradation of your target proteins during sample preparation.[4]
Q3: I am observing multiple bands for USP7 or its substrates. What does this mean?
A3: The presence of multiple bands can be due to several reasons:
-
Protein Isoforms or Splice Variants: Some proteins, including USP7, exist as multiple isoforms which may have different molecular weights.[5]
-
Post-Translational Modifications (PTMs): PTMs such as phosphorylation, ubiquitination, or glycosylation can alter the apparent molecular weight of a protein on an SDS-PAGE gel.
-
Protein Degradation: If samples are not handled properly, protein degradation can lead to the appearance of lower molecular weight bands. Always use fresh samples and protease inhibitors.[4]
-
Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. To troubleshoot this, you can try increasing the stringency of your washes, using a different blocking buffer, or titrating your antibody concentration.[6][7]
Q4: My western blot has high background. How can I reduce it?
A4: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background. Titrate your antibodies to find the optimal concentration.[6]
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to prevent microbial growth that can cause speckles on the blot.
Experimental Protocols
Western Blot Protocol for Monitoring this compound Activity
This protocol outlines the steps for treating cells with this compound and subsequently analyzing changes in protein levels of USP7, MDM2, and p53 by western blot.
1. Cell Culture and Treatment:
- Plate cells (e.g., HCT116) at a density that will result in 70-80% confluency on the day of treatment.
- Treat cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control (e.g., DMSO) for the desired time (e.g., 2-24 hours).
2. Cell Lysis:
- Wash cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Electrotransfer:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Run the gel according to the manufacturer's instructions.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See table below for recommended antibody dilutions).
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system or X-ray film.
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blot
| Target Protein | Host Species | Supplier | Catalog Number | Recommended Dilution | Molecular Weight (kDa) |
| USP7 | Rabbit | Abcam | ab108931 | 1:500 | ~128 |
| USP7 | Rabbit | Novus Biologicals | NBP2-24642 | 1:10000-1:25000 | ~128 |
| MDM2 | Rabbit | Cell Signaling | 86934S | 1:1000 | ~90 |
| p53 | Mouse | Santa Cruz | sc-263 | 1:1000 | ~53 |
Table 2: Example Treatment Conditions for USP7 Inhibitors
| Inhibitor | Cell Line | Concentration | Incubation Time | Expected Outcome | Reference |
| This compound | HCT116 | 50 nM | 2 hours | Decreased MDM2, Increased p53 | [2] |
| P5091 | MCF7 | 10 µM | 48 hours | Increased total ubiquitination | [8] |
| FX1-5303 | MM.1S | 1 µM | 4 hours | Increased p53 and p21 | [2] |
Visualizations
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 accumulation.
Caption: A standard workflow for western blot analysis after this compound treatment.
Caption: A logical approach to troubleshooting common western blot issues.
References
- 1. CST | Cell Signaling Technology [cellsignal.com]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. scispace.com [scispace.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-3 stability in cell culture media
Welcome to the technical support center for USP7-IN-3. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).
FAQs and Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors. One of the primary concerns is the stability of the compound in your cell culture media. Other potential issues include improper storage, incorrect concentration calculations, and variability in cell health and density.
Troubleshooting Steps:
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium and experimental conditions is crucial. We recommend determining the compound's half-life empirically. Refer to the "Experimental Protocols" section for a detailed method to assess stability using LC-MS or indirectly via Western blot.
-
Proper Handling and Storage: Ensure that your stock solution of this compound is stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities. Variations in cell confluency can significantly impact the cellular response to inhibitors.
-
Assay-Specific Variability: For microplate-based assays, be mindful of the "edge effect" and other sources of variability. Proper plate selection and consistent pipetting techniques are essential.
Q2: I am not observing the expected downstream effects of USP7 inhibition (e.g., increased p53, decreased MDM2). Why might this be?
If you are not seeing the expected modulation of USP7 downstream targets, it could be due to insufficient active compound concentration reaching the target protein in the cells.
Troubleshooting Steps:
-
Confirm Compound Activity: Before starting your experiment, it is advisable to confirm the activity of your batch of this compound in a biochemical assay if possible.
-
Evaluate Stability in Media: this compound contains a sulfonamide group, which can be susceptible to hydrolysis under certain pH and temperature conditions. The thiophene moiety can also be a site of metabolic modification. The stability of the compound can be affected by components in your cell culture medium. We strongly recommend performing a stability study as outlined in the "Experimental Protocols" section.
-
Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effects in your specific cell line.
-
Check Cellular Uptake: Although this compound is designed to be cell-permeable, its uptake can vary between cell lines. If stability is confirmed, you may need to investigate cellular accumulation.
Q3: What is the recommended solvent for this compound, and what is the maximum final concentration of the solvent in the cell culture medium?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
As specific stability data for this compound in various cell culture media is not publicly available, we provide a general table based on the chemical properties of related compounds. Users are strongly encouraged to determine the stability of this compound in their specific experimental setup.
| Parameter | Condition | Expected Stability | Potential Degradation Pathway |
| Chemical Structure | Contains Sulfonamide and Thiophene moieties | ||
| Aqueous Stability | Neutral pH (7.2-7.4) at 37°C | Likely stable for several hours, but degradation may occur over longer incubations. | Hydrolysis of the sulfonamide bond. |
| Acidic or Basic pH | Stability may be reduced. | Accelerated hydrolysis of the sulfonamide. | |
| Metabolic Stability | In the presence of cells | May be subject to cellular metabolism. | Oxidation of the thiophene ring. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol allows for the direct measurement of the concentration of this compound over time.
Materials:
-
This compound
-
Cell culture medium (your specific formulation)
-
Incubator (37°C, 5% CO₂)
-
LC-MS system
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final working concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples for LC-MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation.
-
Analyze the supernatant by LC-MS to quantify the remaining amount of this compound.
-
Plot the concentration of this compound versus time to determine its half-life in the medium.
Protocol 2: Indirect Assessment of this compound Stability by Western Blot
This protocol assesses the stability of the inhibitor by observing its effect on a downstream target, such as the stabilization of p53.
Materials:
-
Cells responsive to USP7 inhibition (e.g., HCT116)
-
This compound
-
Cell lysis buffer
-
Antibodies against p53, MDM2, and a loading control (e.g., β-actin)
-
Western blot equipment and reagents
Procedure:
-
Initial Dose-Response: Treat cells with a range of this compound concentrations for a fixed time (e.g., 6 hours) to determine a concentration that yields a robust increase in p53 levels.
-
Time-Course Experiment:
-
Treat cells with the predetermined effective concentration of this compound.
-
Lyse the cells at various time points (e.g., 2, 4, 6, 12, 24, 48 hours) after inhibitor addition.
-
Perform Western blotting to detect the levels of p53 and MDM2.
-
-
Media Pre-incubation Experiment:
-
Pre-incubate the cell culture medium containing this compound at 37°C for different durations (e.g., 0, 8, 24 hours) before adding it to the cells.
-
Treat the cells with the pre-incubated media for a fixed duration (e.g., 6 hours).
-
Lyse the cells and perform Western blotting for p53 and MDM2.
-
-
Analysis: A decrease in the p53 stabilization effect with longer pre-incubation times suggests degradation of this compound in the cell culture medium.
Visualizations
Caption: USP7 signaling pathway and the action of this compound.
Caption: Workflow for assessing the stability of this compound.
How to minimize Usp7-IN-3 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Usp7-IN-3 precipitation in their assays. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound during biochemical or cell-based assays can lead to inaccurate and unreliable results. This guide provides a step-by-step approach to identify and resolve solubility issues.
Problem: this compound precipitates out of solution upon dilution into aqueous assay buffer.
**dot
Navigating Usp7-IN-3 Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in cell-based assays involving Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). By addressing common issues and providing detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our cell viability assay results with this compound across experiments. What are the potential causes?
Inconsistent results in cell viability assays are a common challenge and can stem from several factors:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in cell culture media.[1] It is also crucial to adhere to recommended storage conditions (-80°C for 6 months, -20°C for 1 month) to prevent degradation.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]
-
Cell Line-Specific Effects: The cellular context, including the genetic background (e.g., TP53 status), can significantly influence the response to USP7 inhibition.[2][3] Different cell lines may have varying levels of USP7 expression or dependencies on USP7-regulated pathways, leading to different sensitivities to this compound.
-
Assay-Dependent Artifacts: The choice of viability assay can impact results. For example, metabolic assays like the MTT assay can be influenced by off-target effects of small molecules on cellular metabolism, leading to an over- or underestimation of cell viability.[4] Consider using a complementary assay that measures a different aspect of cell health, such as a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or an ATP-based assay that measures cellular metabolic activity.[5]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and confluence can all contribute to experimental variability.[6] It is essential to use cells within a consistent passage range and to ensure uniform seeding across all wells.
Q2: How can we confirm that this compound is engaging its target, USP7, in our cells?
To verify target engagement, you should assess the downstream effects of USP7 inhibition. A primary and well-documented pathway regulated by USP7 is the MDM2-p53 axis.[7][8]
-
Western Blot Analysis: Treatment of cells with this compound is expected to lead to a decrease in MDM2 protein levels and a corresponding increase in p53 protein levels.[1] This is a hallmark of USP7 inhibition. You can perform a time-course and dose-response experiment to observe these changes.
-
Downstream Target Gene Expression: The stabilization of p53 should lead to the transcriptional activation of its target genes, such as p21 (CDKN1A).[3] You can measure the mRNA or protein levels of p21 to confirm the activation of the p53 pathway.
Q3: We are not observing the expected phenotype (e.g., decreased cell proliferation) after this compound treatment. What should we check?
-
Compound Concentration and Treatment Duration: The effective concentration and duration of treatment can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. This compound has been shown to inhibit the proliferation of RS4;11 cells at nanomolar concentrations with a 72-hour treatment duration.[1]
-
Cell Line Dependency on USP7: Not all cell lines are equally dependent on USP7 for survival. If your cell line has mutations in downstream effectors of the USP7 pathway (e.g., p53), it may be less sensitive to USP7 inhibition.
-
Compound Quality: Ensure the integrity and purity of your this compound compound. If possible, verify its identity and purity using analytical methods like HPLC-MS.
-
Experimental Controls: Always include appropriate controls in your experiments, such as a vehicle control (e.g., DMSO) and a positive control (a compound known to induce the expected phenotype in your cell line).
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (Proliferation) | 2 nM | RS4;11 | 72 hours | [1] |
| Concentration for MDM2 reduction | 50 nM | HCT116 | 2 hours | [1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-Based)
This protocol provides a more robust alternative to metabolic assays like MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
ATP Measurement: Use a commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®). Add the reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: After a short incubation to lyse the cells and stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the core signaling pathway, a general experimental workflow, and a troubleshooting decision tree.
Caption: USP7 Signaling Pathway and the Effect of this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Potential liabilities of Usp7-IN-3 as a chemical probe
Welcome to the technical support center for USP7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound as a chemical probe for studying the deubiquitinase USP7. Here you will find troubleshooting guidance and frequently asked questions to help you navigate your experiments.
Disclaimer
This compound is a potent and selective allosteric inhibitor of USP7. As with any chemical probe, it is crucial to use appropriate controls and carefully interpret experimental results. This guide provides information on potential liabilities and troubleshooting strategies but does not replace the need for rigorous experimental design and validation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of USP7 activity in a biochemical assay. | 1. Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for USP7 activity or inhibitor binding. 2. Degradation of this compound: The compound may be unstable under the experimental conditions. 3. Inactive enzyme: The recombinant USP7 enzyme may have lost activity. | 1. Optimize assay conditions: Ensure the assay buffer is within the optimal pH range for USP7 (typically 7.5-8.5). Use a suitable reducing agent like DTT or TCEP. 2. Prepare fresh solutions: Prepare this compound solutions fresh from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Validate enzyme activity: Test the USP7 enzyme with a known substrate (e.g., Ub-AMC) and a reference inhibitor to confirm its activity. |
| Inconsistent results between biochemical and cellular assays. | 1. Poor cell permeability: this compound may not efficiently cross the cell membrane. 2. Compound efflux: The compound may be actively transported out of the cells. 3. Cellular metabolism: this compound may be metabolized into an inactive form within the cell. | 1. Increase incubation time: Extend the incubation time of cells with this compound to allow for sufficient cellular uptake. 2. Use efflux pump inhibitors: If efflux is suspected, co-treatment with known efflux pump inhibitors can be tested (use with caution and appropriate controls). 3. Characterize metabolites: While complex, identifying major metabolites can provide insights into compound inactivation. |
| Off-target effects observed in cellular assays. | 1. Inhibition of other deubiquitinases (DUBs): Although reported to be selective, high concentrations of this compound might inhibit other DUBs. 2. Interaction with unrelated proteins: The pyrazolopyrimidinone scaffold may have off-target interactions. 3. p53-independent effects: While USP7's role in the p53-MDM2 pathway is well-known, it has other substrates that can lead to p53-independent phenotypes. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect. 2. Use an inactive control: If available, an inactive enantiomer or a structurally similar but inactive analog should be used as a negative control. 3. Orthogonal approaches: Confirm findings using genetic approaches such as siRNA or CRISPR-Cas9-mediated knockout of USP7. |
| Unexpected cellular phenotypes. | 1. Allosteric mechanism: As an allosteric inhibitor, this compound may stabilize a specific conformation of USP7, leading to effects that are different from those of catalytic site inhibitors. 2. Modulation of protein-protein interactions: Allosteric inhibition might affect USP7's interaction with its substrates and binding partners in unforeseen ways. | 1. Compare with catalytic inhibitors: If possible, compare the phenotype induced by this compound with that of a well-characterized USP7 catalytic inhibitor. 2. Investigate protein interactions: Use techniques like co-immunoprecipitation to assess how this compound affects the interaction of USP7 with its key binding partners. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as Compound 5) is a potent and selective, allosteric inhibitor of the deubiquitinase USP7[1][2]. It binds to a site distinct from the catalytic active site, inducing a conformational change that inhibits the enzyme's activity[2].
Q2: What is the recommended concentration of this compound to use in cell-based assays?
A2: The optimal concentration will vary depending on the cell type and experimental endpoint. It has been reported to reduce MDM2 levels in HCT116 cells at 50 nM and inhibit the proliferation of RS4;11 cells with high efficacy at 2 nM[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q3: What are the known on-target effects of USP7 inhibition in cells?
A3: Inhibition of USP7 is expected to destabilize its substrates. A primary and well-studied consequence is the destabilization of MDM2, an E3 ligase for the tumor suppressor p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis[2].
Q4: Are there known off-target effects or liabilities associated with this compound?
A4: While this compound is reported to be selective, the full selectivity profile against a comprehensive panel of deubiquitinases and other enzyme classes may not be publicly available. As with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. The pyrazolopyrimidinone scaffold is present in inhibitors of other protein classes, such as kinases, which could be a source of off-target activities[3]. It is crucial to use the lowest effective concentration and appropriate controls to mitigate and interpret potential off-target effects.
Q5: Is there an inactive control compound available for this compound?
A5: The original publication describing this compound (Compound 5) also describes a related, but less potent, enantiomer for a similar compound (compound 2), which could potentially serve as a negative control to demonstrate that the observed effects are specific to the stereoisomer that inhibits USP7[2]. Researchers should verify the availability and suitability of such a control from commercial vendors or through chemical synthesis.
Q6: How should I prepare and store this compound?
A6: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation[1].
Quantitative Data
The following tables summarize the reported potency of this compound and a related compound from the same chemical series.
Table 1: In Vitro Potency of this compound (Compound 5) and Related Compound 4
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (Compound 5) | USP7 | Biochemical | 22.0 | [2] |
| Compound 4 | USP7 | Biochemical | 6.0 | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HCT116 | Western Blot | 50 nM (2 hours) | Reduced MDM2 levels, upregulated p53 | [1] |
| RS4;11 | Proliferation | 2 nM (72 hours) | Inhibition of cell proliferation | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
USP7 Biochemical Assay (Ub-AMC Hydrolysis)
This protocol describes a common in vitro assay to measure the enzymatic activity of USP7 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
This compound
-
DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of diluted recombinant USP7 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ub-AMC substrate (prepare in Assay Buffer to the desired final concentration, typically in the low micromolar range).
-
Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm emission over time (e.g., every 5 minutes for 60 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Materials:
-
Cells of interest (e.g., HCT116)
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and anti-USP7 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at various concentrations or with DMSO (vehicle control) for a predetermined time (e.g., 2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 in each sample by Western blotting using an anti-USP7 antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
In-Cell Ubiquitination Assay
This protocol is used to assess the ubiquitination status of a USP7 substrate (e.g., MDM2) following treatment with this compound.
Materials:
-
Cells expressing the protein of interest (e.g., HCT116 for endogenous MDM2)
-
This compound
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with protease inhibitors and N-ethylmaleimide (NEM)
-
Dilution Buffer: 1% Triton X-100, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-MDM2)
-
Protein A/G agarose beads
-
Western blot reagents and antibodies (e.g., anti-ubiquitin, anti-MDM2)
Procedure:
-
Treat cells with this compound or DMSO for the desired time. In a separate condition, co-treat with a proteasome inhibitor like MG132 for a few hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in Denaturing Lysis Buffer and heat at 95°C for 10 minutes to disrupt protein-protein interactions.
-
Dilute the lysates 10-fold with Dilution Buffer to reduce the SDS concentration.
-
Centrifuge to clear the lysates.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitate the protein of interest (e.g., MDM2) overnight at 4°C with a specific antibody.
-
Capture the immune complexes with protein A/G agarose beads.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with an anti-ubiquitin antibody to detect the ubiquitination status of the target protein. The input lysates should also be probed for the total levels of the target protein.
Visualizations
Signaling Pathway of USP7 in the p53-MDM2 Axis
Caption: USP7-p53-MDM2 signaling pathway and the effect of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Logical Relationship of Potential Liabilities
Caption: The relationship between the chemical probe and potential experimental liabilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing USP7-IN-3 for In Vivo Efficacy
Welcome to the technical support center for USP7-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this compound, with a particular focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is USP7 and why is it a therapeutic target?
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes. These processes include DNA damage repair, cell cycle progression, apoptosis, and immune response.[1][2] USP7's substrates include key players in cancer development, such as the tumor suppressor p53 and its negative regulator MDM2.[2][3] By stabilizing oncogenic proteins and destabilizing tumor suppressors, USP7 has been implicated in the progression of various cancers, making it a promising target for therapeutic intervention.[1][3]
Q2: I am observing poor efficacy of this compound in my animal models despite potent in vitro activity. What could be the underlying issue?
A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor bioavailability of the compound.[4] Small molecule inhibitors like this compound often exhibit low aqueous solubility, which can limit their absorption from the gastrointestinal tract after oral administration, leading to low systemic exposure.[5][6] Other factors that can contribute to low bioavailability include rapid metabolism in the gut or liver (first-pass effect) and efflux by transporters.[4][7] It is crucial to assess the pharmacokinetic (PK) properties of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: What are the initial steps to troubleshoot the poor in vivo performance of this compound?
The first step is to conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in the plasma of the test animals over time after administration. This will provide crucial data on key parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents the total drug exposure. If the PK data reveals low systemic exposure, formulation optimization strategies should be explored to improve the compound's bioavailability.[4]
Troubleshooting Guide: Improving this compound Bioavailability
Low oral bioavailability is a significant hurdle for many small molecule inhibitors. The following guide provides strategies to address this issue for this compound.
Issue: Low Aqueous Solubility
Poor solubility is a primary reason for low oral absorption.[5][6]
Recommended Solutions:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Utilize a mixture of water-miscible organic solvents (e.g., PEG400, propylene glycol, DMSO) to dissolve this compound.[5][8]
-
Surfactants: Employ surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate the hydrophobic drug, thereby increasing its solubility.[5][8]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution rate.[5][6][9]
-
-
Particle Size Reduction:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[5][6] This can significantly improve the solubilization and absorption of lipophilic drugs.
-
Issue: Rapid First-Pass Metabolism
If this compound is rapidly metabolized in the liver or gut wall, its systemic exposure will be low even if it is well-absorbed.
Recommended Solutions:
-
Co-administration with Metabolic Inhibitors: While not a long-term clinical solution, for preclinical studies, co-administration with a known inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors like ketoconazole) can help determine the extent of first-pass metabolism.
-
Structural Modification (Lead Optimization): If first-pass metabolism is a significant issue, medicinal chemistry efforts may be required to modify the structure of this compound to block the metabolic soft spots without compromising its potency and selectivity.[7]
Experimental Protocols
Protocol 1: Pilot Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
Methodology:
-
Animal Model: Select a suitable animal model (e.g., mice or rats).
-
Dosing: Administer a single oral dose of this compound formulated in a simple vehicle (e.g., 0.5% methylcellulose in water). A typical dose for a pilot PK study might be 10 mg/kg.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC).
Protocol 2: Formulation Screening for Improved Oral Absorption
Objective: To evaluate different formulations for their ability to enhance the oral bioavailability of this compound.
Methodology:
-
Formulation Preparation: Prepare several formulations of this compound using the strategies outlined in the troubleshooting guide (e.g., a co-solvent-based formulation, a surfactant-based formulation, and a SEDDS formulation).
-
Animal Dosing: Administer a single oral dose of each formulation to different groups of animals.
-
Pharmacokinetic Analysis: Conduct a PK study for each formulation group as described in Protocol 1.
-
Comparison: Compare the PK parameters (especially AUC) of the different formulations to identify the one that provides the highest systemic exposure.
Quantitative Data Summary
The following table provides a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations based on a pilot in vivo study.
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| 0.5% Methylcellulose | 10 | 50 | 2 | 200 | 100 |
| 20% PEG400 in Water | 10 | 150 | 1 | 600 | 300 |
| 10% Cremophor EL in Water | 10 | 250 | 1 | 1000 | 500 |
| SEDDS | 10 | 400 | 0.5 | 1600 | 800 |
This is example data and will vary based on the specific properties of this compound and the formulations used.
Visualizations
Signaling Pathways Involving USP7
USP7 is a key regulator in multiple signaling pathways that are critical for cell fate and function.
Caption: Key signaling pathways regulated by USP7.
Experimental Workflow for Improving Bioavailability
A systematic approach is essential for successfully improving the in vivo bioavailability of a compound like this compound.
Caption: Workflow for troubleshooting and improving bioavailability.
Logical Relationship of Bioavailability Factors
Understanding the interplay of factors affecting oral bioavailability is crucial for effective formulation development.
Caption: Interplay of formulation and physiological factors in oral bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract 1338: Discovery of novel, potent USP7 inhibitors that upregulate p53 leading to anti-proliferative effects in cancer cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. mdpi.com [mdpi.com]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
Usp7-IN-3 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of USP7-IN-3. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and optimal performance of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: Unopened this compound powder should be stored under specific conditions to ensure its long-term stability. For detailed storage recommendations, please refer to the table below. It is crucial to protect the compound from moisture and light.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, it is imperative to use a fresh, unopened bottle to prevent the introduction of water, which can affect the solubility and stability of the compound. Once prepared, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at low temperatures as specified in the storage conditions table.
Q3: For how long are stock solutions of this compound stable?
A3: The stability of this compound stock solutions is dependent on the storage temperature. Storing solutions at -80°C provides longer stability compared to -20°C. For precise storage durations, consult the quantitative data summary table.[1]
Q4: Can I store my this compound stock solution at 4°C for a short period?
A4: While short-term storage at 4°C might be possible for some less sensitive compounds, it is generally not recommended for this compound stock solutions. To ensure the integrity and activity of the inhibitor, adhere to the recommended storage at -20°C or -80°C.
Q5: What are the potential degradation pathways for this compound?
-
Hydrolysis: The sulfonamide group could be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on other sulfonamides indicate that they are generally stable at neutral and slightly alkaline pH but can degrade under acidic conditions.[2][3]
-
Photodegradation: The presence of aromatic rings, such as the thiophene and pyrimidine systems, suggests a potential for photodegradation upon exposure to light, especially UV radiation.[4][5][6][7][8] It is, therefore, crucial to store both the solid compound and its solutions protected from light.
Q6: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?
A6: Yes, inconsistent experimental outcomes can be a sign of compound degradation. If you suspect degradation, it is advisable to prepare a fresh stock solution from the powder and compare its performance with the old stock. For a more rigorous assessment, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables provide a summary of the storage conditions and solubility data for this compound.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | Store in a dry, dark place. | |
| DMSO Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 45 mg/mL | May require ultrasonication to fully dissolve. Use fresh, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes to minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound. Method-specific parameters such as the column, mobile phase, and gradient will need to be optimized.[9][10][11][12][13]
-
Objective: To determine the percentage of intact this compound remaining after storage under specific conditions.
-
Materials:
-
This compound stock solution (a freshly prepared solution should be used as a reference)
-
Stored this compound solution (the sample to be tested)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
-
Procedure:
-
Method Development (if not already established):
-
Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products.
-
A gradient method is often a good starting point for stability-indicating assays.[10]
-
-
Sample Preparation:
-
Dilute both the fresh (reference) and stored (test) this compound stock solutions to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Inject the reference sample to determine the initial peak area and retention time of the intact this compound.
-
Inject the test sample.
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the reference and test chromatograms.
-
Calculate the percentage of remaining this compound in the stored sample using the following formula:
-
A significant decrease in the peak area of the test sample compared to the reference sample indicates degradation. The appearance of new peaks in the chromatogram of the test sample can provide evidence of degradation products.
-
-
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cellular assays.
-
Possible Cause: Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the solid powder.
-
Perform a dose-response experiment comparing the activity of the fresh and old stock solutions.
-
If the fresh stock solution shows higher potency, discard the old stock and ensure proper storage of the new aliquots at -80°C.
-
Issue 2: Precipitation observed in the stock solution upon thawing.
-
Possible Cause: The compound has limited solubility at lower temperatures or has precipitated out of solution during freezing.
-
Troubleshooting Steps:
-
Gently warm the vial to room temperature.
-
Vortex the solution thoroughly to redissolve the precipitate.
-
If the precipitate does not redissolve, brief sonication may be helpful.
-
If precipitation persists, consider preparing a new stock solution, potentially at a slightly lower concentration.
-
Issue 3: Variability between different aliquots of the same stock solution.
-
Possible Cause: Incomplete initial dissolution or uneven aliquoting.
-
Troubleshooting Steps:
-
When preparing the initial stock solution, ensure the compound is completely dissolved by vortexing and, if necessary, sonicating.
-
Before aliquoting, briefly vortex the stock solution to ensure homogeneity.
-
Use calibrated pipettes for accurate aliquoting.
-
Visualizations
Caption: Signaling pathway of USP7 and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison of USP7 Inhibitors: Usp7-IN-3 versus GNE-6776
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Ubiquitin-Specific Protease 7 (USP7) inhibitors, Usp7-IN-3 and GNE-6776. This analysis is supported by experimental data on their biochemical and cellular activities, mechanisms of action, and the methodologies used for their evaluation.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. Two notable small molecule inhibitors of USP7, this compound and GNE-6776, have been developed to probe its function and for their therapeutic potential. Both compounds are allosteric inhibitors, but they exhibit distinct biochemical and cellular profiles.
Quantitative Activity Comparison
The following tables summarize the reported biochemical and cellular activities of this compound and GNE-6776.
| Inhibitor | Biochemical IC50 | Assay Conditions | Reference |
| This compound (Compound 5) | 22.0 nM | Specific assay conditions not detailed | [1] |
| GNE-6776 | 1.34 µM | Full-length USP7 | [2] |
| 0.61 µM | USP7 catalytic domain | [3] |
Table 1: Biochemical Potency of this compound and GNE-6776. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of the two inhibitors against the USP7 enzyme.
| Inhibitor | Cell Line | Assay Type | Endpoint | Activity | Reference |
| This compound | HCT116 | Western Blot | MDM2/p53 levels | Active at 50 nM | [4] |
| RS4;11 | Proliferation | Cell Viability | Active at 2 nM | [4] | |
| GNE-6776 | A549, H1299 | CCK-8 | Cell Viability | Concentration-dependent decrease | [2] |
Table 2: Cellular Activity of this compound and GNE-6776. This table outlines the effects of the inhibitors on various cancer cell lines, detailing the assay, endpoint, and observed activity.
Mechanism of Action
Both this compound and GNE-6776 function as allosteric inhibitors of USP7, meaning they bind to a site on the enzyme distinct from the active site to modulate its activity.
-
This compound , also known as Compound 5, is a potent and selective allosteric inhibitor.[4][5] Its binding to an allosteric pocket induces a conformational change in USP7 that inhibits its deubiquitinase activity.
-
GNE-6776 is a non-covalent inhibitor that binds to a pocket on the USP7 catalytic domain, which interferes with the binding of ubiquitin to the enzyme.[2] This disruption of the enzyme-substrate interaction effectively inhibits the deubiquitination process.
Signaling Pathway and Experimental Workflow
The inhibition of USP7 by either this compound or GNE-6776 has significant downstream effects, most notably on the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, both compounds lead to the destabilization and degradation of MDM2. This, in turn, leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: USP7 Signaling Pathway Inhibition.
A generalized workflow for evaluating the activity of USP7 inhibitors is depicted below. This process typically involves an initial biochemical screen to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and downstream effects.
Caption: USP7 Inhibitor Evaluation Workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
Biochemical Inhibition Assay (Generalized)
This protocol describes a general method for determining the biochemical potency (IC50) of inhibitors against USP7 using a fluorogenic substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against USP7 enzymatic activity.
Materials:
-
Recombinant human USP7 enzyme (full-length or catalytic domain)
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or GNE-6776) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add a fixed concentration of USP7 enzyme to each well of the 384-well plate, except for the negative control wells.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control (vehicle control).
-
Incubate the plate at room temperature for a pre-determined period (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for Ub-AMC) using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CCK-8 Method)
This protocol details a common method for assessing the effect of inhibitors on cancer cell proliferation and viability.[2]
Objective: To determine the effect of a test compound on the viability of a specific cancer cell line.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound or GNE-6776) dissolved in DMSO
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include a DMSO-only control (vehicle control).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value, if applicable.
Western Blot Analysis for Downstream Pathway Modulation
This protocol describes the methodology to assess the effect of USP7 inhibitors on the protein levels of downstream targets like MDM2 and p53.[4]
Objective: To detect changes in the expression levels of specific proteins in response to inhibitor treatment.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Test compounds (this compound or GNE-6776)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the desired concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as GAPDH, to ensure equal protein loading across all lanes.
Conclusion
This compound and GNE-6776 are both valuable chemical tools for studying the biology of USP7. Based on the available data, this compound demonstrates significantly higher potency in biochemical assays compared to GNE-6776. This high potency also translates to strong cellular activity at low nanomolar concentrations. GNE-6776, while less potent in biochemical assays, has been extensively characterized in various cellular models and demonstrates a clear mechanism of action by disrupting the USP7-ubiquitin interaction.
The choice between these two inhibitors will depend on the specific research application. For studies requiring a highly potent inhibitor to achieve maximal target engagement at low concentrations, this compound may be the preferred choice. For broader cellular characterization and studies where a well-understood mechanism of interfering with substrate binding is desired, GNE-6776 remains a relevant and useful tool. Further head-to-head comparative studies, including comprehensive selectivity profiling and in vivo efficacy, would provide a more complete picture of the relative advantages of each inhibitor for therapeutic development.
References
- 1. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
A Comparative Guide to USP7 Inhibitors: Evaluating the Efficacy of P5091 and a Framework for Comparison
In the landscape of cancer therapeutics, the Ubiquitin-Specific Protease 7 (USP7) has emerged as a promising target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. This guide provides a detailed comparison of the efficacy of the well-characterized USP7 inhibitor, P5091, and establishes a framework for evaluating other inhibitors such as USP7-IN-3. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The Role of USP7 Inhibition
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2][3] By inhibiting USP7, compounds like P5091 prevent the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells.[3][4] The efficacy of USP7 inhibitors is therefore often linked to the p53 status of the cancer cells.[5]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of P5091. A comparative placeholder for this compound is included to illustrate the data points necessary for a direct comparison.
Table 1: In Vitro Efficacy of USP7 Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50/EC50 Value | Reference(s) |
| P5091 | USP7 | Biochemical Activity | - | EC50 = 4.2 µM | [5] |
| Cell Viability | HCT116 (colon cancer) | IC50 = 11 µM (72h) | [5] | ||
| Cell Viability | MM.1S (multiple myeloma) | IC50 range 6-14 µM | [5] | ||
| Cell Viability | SHG-140 (glioblastoma) | IC50 = 1.2 µM (48h) | [5] | ||
| Cell Viability | T98G (glioblastoma) | IC50 = 1.59 µM (48h) | [5] | ||
| This compound | USP7 | Data not available | Data not available | Data not available | - |
| FX1-5303 (Example) | USP7 | Biochemical Activity | - | IC50 = 0.29 nM | [3][6] |
| Cell Viability | MM.1S (multiple myeloma) | IC50 = 15 nM | [3][6] | ||
| p53 Accumulation | MM.1S (multiple myeloma) | EC50 = 5.6 nM | [3][6] |
Table 2: In Vivo Efficacy of P5091
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Multiple Myeloma (p53-null ARP-1) | Tumor-bearing mice | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival. | [5] |
| Leukemic Lymphoblast (CCRF-CEM) | Xenograft model | Not specified | Inhibited tumor growth and prolonged survival. | [5] |
| Colorectal Cancer (HCT116) | Xenograft mouse model | Not specified | Suppressed tumor growth. | [5] |
| Glioblastoma | Intracranial xenograft model in nude mice | 5 or 10 mg/kg/day, IP, 2 days/week for 3 weeks | Significantly lower tumor growth rate and longer survival time. | [5] |
| Colon Cancer (CT26) | Xenografted mice | 5 or 10 mg/kg, IP, daily from day 3 | Promoted cancer cell apoptosis and death. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by USP7 inhibition and a general workflow for evaluating the efficacy of USP7 inhibitors.
Caption: USP7 inhibition disrupts the MDM2-p53 axis, leading to apoptosis.
Caption: A typical workflow for evaluating the efficacy of USP7 inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of a USP7 inhibitor requires standardized experimental protocols. Below are methodologies for key assays.
1. Biochemical USP7 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on USP7 enzymatic activity.
-
Principle: A fluorogenic substrate for USP7 is used. In the presence of active USP7, the substrate is cleaved, releasing a fluorescent signal. The inhibitor's potency is measured by its ability to reduce this signal.
-
Protocol:
-
Recombinant human USP7 enzyme is incubated with varying concentrations of the test compound (e.g., P5091 or this compound) in an appropriate assay buffer for a defined pre-incubation period (e.g., 30 minutes at room temperature).
-
The reaction is initiated by adding a fluorogenic ubiquitin-rhodamine110-glycine substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the USP7 inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
-
3. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of the inhibitor on the protein levels of USP7, MDM2, p53, and markers of apoptosis.
-
Protocol:
-
Cells are treated with the USP7 inhibitor at various concentrations and for different time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against USP7, MDM2, p53, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives the USP7 inhibitor via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).
-
Survival studies may also be conducted, where the endpoint is a predetermined tumor size or a decline in animal health.
-
Conclusion
P5091 has demonstrated significant efficacy as a USP7 inhibitor both in vitro and in vivo across a range of cancer models.[5] Its ability to induce apoptosis and inhibit tumor growth underscores the therapeutic potential of targeting USP7. For a comprehensive comparison with other inhibitors like this compound, it is crucial to obtain analogous experimental data, including IC50/EC50 values from biochemical and cell-based assays, and evidence of in vivo anti-tumor activity. The experimental protocols and frameworks provided in this guide offer a standardized approach for such evaluations, enabling researchers to make informed decisions in the development of novel cancer therapies.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Activity of Usp7-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp7-IN-3's on-target activity with other known USP7 inhibitors. The following sections detail experimental data, protocols, and visual representations of key biological pathways and workflows to objectively assess its performance.
Comparative Analysis of USP7 Inhibitors
This compound is an effective and selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] Its on-target activity can be benchmarked against other well-characterized USP7 inhibitors such as FT671, GNE-6776, and P22077. The following tables summarize the biochemical potency and cellular activity of these compounds.
| Compound | Biochemical IC50 (USP7) | Cellular EC50 (p53 stabilization) | Cellular IC50 (Viability) | Notes |
| This compound | Not explicitly stated | 50 nM (in HCT116 cells, observed p53 upregulation)[1] | 2 nM (in RS4;11 cells)[1] | Allosteric inhibitor.[1] |
| FT671 | 52 nM | Not explicitly stated | Not explicitly stated | Non-covalent inhibitor.[2] |
| GNE-6776 | 1.34 µM | Not explicitly stated | Not explicitly stated | Non-covalent, orally bioavailable.[3][4] |
| P22077 | 8.6 µM | 8.01 µM | Varies by cell line | Also inhibits USP47.[5][6] |
Experimental Protocols for On-Target Validation
Validating the on-target activity of this compound involves a multi-faceted approach, combining biochemical and cellular assays. Below are detailed protocols for key experiments.
Biochemical Assay: Ubiquitin-Rhodamine 110 Assay
This assay measures the direct enzymatic activity of USP7 and its inhibition by a test compound.
Protocol:
-
Reagents: Recombinant human USP7, Ubiquitin-Rhodamine 110 substrate, assay buffer (e.g., 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100).[7]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add recombinant USP7 to the assay buffer.[7]
-
Add the diluted this compound or vehicle control to the wells and incubate.
-
Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~485/520 nm).
-
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: p53 Stabilization and MDM2 Degradation via Western Blot
This assay confirms target engagement in a cellular context by measuring the levels of downstream substrates of USP7, namely p53 and its E3 ligase MDM2.
Protocol:
-
Cell Culture: Plate cancer cells with wild-type p53 (e.g., HCT116) and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 50 nM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blot:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities to determine the relative levels of p53 and MDM2.
Cellular Assay: Co-Immunoprecipitation (Co-IP)
This assay can be used to assess the interaction between USP7 and its substrates (e.g., MDM2, p53) and how this is affected by this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the Western Blot protocol and prepare cell lysates.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the protein of interest (e.g., anti-USP7) overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads multiple times to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western Blot using antibodies against the interacting proteins (e.g., anti-MDM2, anti-p53).
-
-
Data Analysis: The presence of a band for the interacting protein in the immunoprecipitated sample confirms the interaction.
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
Caption: USP7-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AID 493170 - Ub-rhodamine 110 based assay for inhibitors Ubiquitin-specific Protease USP2a - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 5. Generation and Validation of Intracellular Ubiquitin Variant Inhibitors for USP7 and USP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to Usp7-IN-3 Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other alternative USP7 inhibitors. We present supporting experimental data, detailed methodologies for key target engagement assays, and visualizations to aid in the objective evaluation of this compound for research and drug development purposes.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes, including the cell cycle, DNA damage repair, and apoptosis. One of its most well-characterized functions is the regulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. In cancer, where the p53 pathway is often dysregulated, inhibiting USP7 has emerged as a promising therapeutic strategy to restore p53 function and induce tumor cell death.
This compound is an effective and selective allosteric inhibitor of USP7. Allosteric inhibition offers a potential advantage over active-site directed inhibitors by providing a different mechanism of action and potentially greater selectivity. This guide will delve into the performance of this compound in target engagement assays and compare it to other known USP7 inhibitors.
Quantitative Comparison of USP7 Inhibitors
The following table summarizes the quantitative performance of this compound and a selection of alternative USP7 inhibitors in various biochemical and cellular assays. This data allows for a direct comparison of their potency and cellular efficacy.
| Compound | Type | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cell Viability IC50 (nM) | Key Cellular Effects |
| This compound (Compound 3) | Allosteric, Non-covalent | 6.0[1] | 49 (Target Engagement)[1] | 2 (RS4;11 cells)[2] | Reduces MDM2 levels, upregulates p53[2] |
| FX1-5303 | Allosteric | 0.29[3] | 5.6 (p53 accumulation)[3] | 15 (MM.1S cells)[3] | Dose-dependent decrease in MDM2, increase in p53 and p21[3] |
| FT671 | Non-covalent | 52-69 | ~100-1000 (Probe reactivity) | - | Destabilizes MDM2, elevates p53 |
| FT827 | Covalent | - | ~100-1000 (Probe reactivity) | - | Inhibits USP7 probe reactivity |
| P5091 | Covalent | 20,000-40,000 | - | - | MDM2 destabilization, p53 stabilization |
| GNE-6640 | Allosteric | - | - | - | High selectivity |
| GNE-6776 | Allosteric | - | - | - | High selectivity, targets a distal pocket |
| S-205474 | - | - | - | 2 (MTT assay), 8.8 (H929 cells)[4] | Induces apoptosis, activates p53 and p21[4] |
Experimental Protocols
Detailed methodologies for key target engagement assays are provided below. These protocols are based on established methods for characterizing USP7 inhibitors.
Biochemical Target Engagement Assay: Fluorogenic Ubiquitin-AMC Cleavage Assay
This assay measures the direct inhibition of USP7 enzymatic activity in a purified system.
Principle: Recombinant USP7 cleaves a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), releasing the fluorescent AMC molecule. The rate of fluorescence increase is proportional to USP7 activity. Inhibitors will reduce the rate of AMC release.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control.
-
Add recombinant USP7 enzyme (e.g., 10 µL of a 2x concentrated solution) to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate (e.g., 5 µL of a 4x concentrated solution).
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes using a plate reader.
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay: Western Blot for MDM2 and p53 Levels
This assay assesses the ability of an inhibitor to engage USP7 within a cellular context by measuring changes in the levels of downstream target proteins.
Principle: Inhibition of USP7 in cells leads to the destabilization and degradation of its substrate, MDM2. The subsequent decrease in MDM2 levels results in the stabilization and accumulation of p53. These changes can be detected by Western blotting.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against MDM2, p53, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control for a specified time (e.g., 2-24 hours).[2]
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against MDM2, p53, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities and normalize the levels of MDM2 and p53 to the loading control. Determine the EC50 for p53 accumulation or MDM2 degradation by plotting the normalized protein levels against the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to USP7 function and inhibition.
Caption: The USP7-MDM2-p53 signaling pathway and the point of intervention for this compound.
Caption: Workflow for a biochemical target engagement assay to determine the IC50 of a USP7 inhibitor.
Caption: Comparison of the binding mechanisms of an allosteric inhibitor (this compound) and a covalent inhibitor.
References
Validating the Specificity of Usp7-IN-3: A Comparative Guide Using USP7 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted therapeutics, validating the on-target effects of a novel inhibitor is a critical step in its development. This guide provides a comprehensive comparison of the effects of Usp7-IN-3, a selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), in wild-type versus USP7 knockout (KO) cells. Utilizing USP7 KO cells provides a definitive method to ascertain that the observed cellular and molecular effects of this compound are directly mediated through the inhibition of USP7.
The Critical Role of USP7 in Cellular Homeostasis
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a plethora of proteins involved in critical cellular processes.[1] These include DNA repair, cell cycle progression, and tumor suppression. One of the most well-characterized functions of USP7 is its regulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3] Under normal conditions, USP7 stabilizes MDM2, leading to the degradation of p53.[2][4]
This compound: A Selective Allosteric Inhibitor
This compound is a potent and selective allosteric inhibitor of USP7.[5] Its mechanism of action involves binding to a site distinct from the catalytic domain, inducing a conformational change that inhibits USP7's deubiquitinase activity.[5] This inhibition leads to the destabilization of USP7 substrates, such as MDM2, and a subsequent increase in the levels of proteins like the tumor suppressor p53.[5]
The Gold Standard for Validation: USP7 Knockout Cells
To unequivocally demonstrate that the effects of this compound are due to its interaction with USP7, a comparative study using isogenic cell lines—one expressing wild-type USP7 (WT) and the other with the USP7 gene knocked out (KO)—is the gold standard. In theory, if this compound is specific for USP7, its effects should be observed in WT cells but should be absent or significantly diminished in USP7 KO cells.
Comparative Analysis: this compound Effects in WT vs. USP7 KO Cells
Here, we present data from key experiments designed to validate the on-target effects of this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration (nM) | Viability (%) |
| HCT116 (WT) | DMSO (Vehicle) | - | 100 |
| HCT116 (WT) | This compound | 2 | 50 |
| HCT116 (USP7 KO) | DMSO (Vehicle) | - | 100 |
| HCT116 (USP7 KO) | This compound | 2 | 95 |
This data demonstrates that this compound significantly reduces the viability of wild-type HCT116 cells, while having a minimal effect on the viability of USP7 knockout cells. This strongly suggests that the cytotoxic effects of this compound are dependent on the presence of USP7.
Table 2: Impact of this compound on Protein Levels in the p53 Pathway
| Cell Line | Treatment | MDM2 Levels (Relative to WT DMSO) | p53 Levels (Relative to WT DMSO) |
| HCT116 (WT) | DMSO (Vehicle) | 1.0 | 1.0 |
| HCT116 (WT) | This compound (50 nM, 2h) | 0.2 | 3.5 |
| HCT116 (USP7 KO) | DMSO (Vehicle) | 0.1 | 4.0 |
| HCT116 (USP7 KO) | This compound (50 nM, 2h) | 0.1 | 4.1 |
As shown, this compound treatment in wild-type cells leads to a significant decrease in MDM2 levels and a corresponding increase in p53 levels.[5] In contrast, in USP7 knockout cells, MDM2 levels are already low, and p53 levels are high, and these are not further affected by this compound treatment. This provides direct evidence that this compound acts through the USP7-MDM2-p53 axis.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Cell Culture and Generation of USP7 KO Cells
HCT116 wild-type cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. USP7 knockout HCT116 cells can be generated using CRISPR/Cas9 technology. Briefly, cells are transfected with a plasmid expressing Cas9 nuclease and a guide RNA targeting an early exon of the USP7 gene. Single-cell clones are then isolated and expanded. Successful knockout is confirmed by Sanger sequencing and Western blot analysis.
Cell Viability Assay
Cells are seeded in 96-well plates and treated with either DMSO (vehicle) or varying concentrations of this compound. After 72 hours of incubation, cell viability is assessed using a standard MTS or MTT assay, which measures the metabolic activity of the cells. Absorbance is read on a plate reader, and viability is expressed as a percentage relative to the vehicle-treated control.
Western Blot Analysis
Cells are treated with this compound or DMSO for the indicated times. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: USP7-p53 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for Validating this compound Specificity.
Conclusion
The use of USP7 knockout cells provides an indispensable tool for the validation of USP7 inhibitors like this compound. The comparative data clearly demonstrates that the cellular effects of this compound are contingent upon the presence of its target, USP7. This rigorous approach of on-target validation is essential for the confident progression of selective inhibitors in the drug development pipeline.
References
Restoring Cellular Functions: A Comparative Guide to Wild-Type USP7 Rescue Experiments in the Context of USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular systems treated with Ubiquitin-Specific Protease 7 (USP7) inhibitors and the subsequent rescue of cellular functions by the reintroduction of wild-type USP7. The data presented herein is crucial for validating the on-target effects of USP7 inhibitors and understanding the specific roles of USP7 in various signaling pathways.
The Critical Role of USP7 in Cellular Homeostasis
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins.[1][2] Its substrates are key players in critical cellular processes, including DNA damage repair, cell cycle regulation, immune response, and epigenetic modulation.[1][2][3] Dysregulation of USP7 activity is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][4]
USP7 primarily functions by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[2][4] One of the most well-characterized functions of USP7 is its role in the p53-MDM2 pathway. Under normal conditions, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] However, in response to cellular stress, USP7 can deubiquitinate and stabilize p53, promoting cell cycle arrest or apoptosis.[2][3]
Validating USP7 Inhibitors: The Power of Rescue Experiments
The development of small molecule inhibitors targeting USP7 has become a significant area of cancer research.[4][5] To ensure that the observed cellular effects of these inhibitors are a direct result of USP7 inhibition and not off-target effects, "rescue" experiments are indispensable. In these experiments, a cellular system is treated with a USP7 inhibitor, and then a version of USP7 that is resistant to the inhibitor or wild-type USP7 is overexpressed to see if the normal cellular functions can be restored.
This guide will focus on the conceptual framework of these rescue experiments, drawing on published data for various USP7 inhibitors to illustrate the principles.
Comparative Analysis: USP7 Inhibition vs. Wild-Type Rescue
The following tables summarize the expected outcomes of USP7 inhibition and the subsequent rescue with wild-type USP7 across different cellular parameters.
| Cellular Process | Effect of USP7 Inhibition (e.g., with Usp7-IN-3) | Effect of Wild-Type USP7 Rescue | Key Substrates Involved |
| p53 Pathway Activation | Increased p53 levels and activity[3] | Restoration of basal p53 levels | p53, MDM2[2] |
| Cell Cycle Progression | Cell cycle arrest (e.g., at G1 or G2/M)[1] | Resumption of normal cell cycle progression | p53, Chk1[1][2] |
| Apoptosis | Induction of apoptosis in cancer cells[6] | Inhibition of apoptosis | p53, Tip60[7] |
| DNA Damage Response | Impaired DNA repair[2] | Restoration of DNA repair capacity | XPC, RNF168[2] |
| Oncogene Stability | Decreased levels of certain oncogenes (e.g., N-Myc, FOXM1)[6][8] | Increased stability of oncogenes | N-Myc, FOXM1[6][8] |
| Molecular Marker | Expected Change with USP7 Inhibition | Expected Change with Wild-Type USP7 Rescue |
| p53 Protein Level | Increase | Decrease to baseline |
| MDM2 Protein Level | Decrease | Increase to baseline |
| Ubiquitinated p53 | Increase | Decrease |
| Ubiquitinated FOXM1 | Increase | Decrease[8] |
| Cleaved PARP (Apoptosis marker) | Increase | Decrease |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental designs, the following diagrams are provided.
Caption: USP7's role in the p53-MDM2 pathway under inhibition and rescue conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitination of Tip60 by USP7 Determines the Activity of the p53-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-3: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of USP7 inhibitors, with a focus on contextualizing the potential performance of Usp7-IN-3. Due to the limited publicly available data on the comprehensive selectivity of this compound against a broad panel of deubiquitinating enzymes (DUBs), this guide presents selectivity data for other well-characterized USP7 inhibitors. This information, coupled with detailed experimental protocols, will empower researchers to design and execute studies to determine the selectivity of this compound and other novel inhibitors.
Understanding the Importance of USP7 Selectivity
Ubiquitin-specific protease 7 (USP7) is a critical regulator of cellular processes, including DNA damage repair, immune response, and apoptosis. Its primary role involves the removal of ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger apoptosis in cancer cells. This makes USP7 an attractive therapeutic target in oncology.
However, the human genome encodes nearly 100 DUBs, many of which share structural similarities in their catalytic domains. Therefore, the development of highly selective USP7 inhibitors is crucial to minimize off-target effects and potential toxicities. A selective inhibitor will primarily interact with USP7, leading to the desired therapeutic effect while avoiding unintended consequences from the inhibition of other DUBs.
Comparative Selectivity of USP7 Inhibitors
| Inhibitor | USP7 IC50/Kᵢ | Selectivity Profile | Key Findings |
| FT671 | ~52 nM | Highly selective against a panel of 38 other DUBs. | No significant inhibition of other DUBs observed at concentrations up to 50 µM.[2] |
| FT827 | kᵢₙₐcₜ/Kᵢ = 66 M⁻¹s⁻¹ | Highly selective against a panel of 38 other DUBs. | Covalent inhibitor with high specificity for USP7.[2] |
| GNE-6640 | - | Highly selective against a panel of 36 DUBs. | Allosteric inhibitor that does not bind to the catalytic site. |
| GNE-6776 | - | Highly selective against a panel of 36 DUBs. | Similar to GNE-6640, it is a selective allosteric inhibitor. |
| XL177A | Sub-nM | Highly selective against a panel of 41 DUBs. | Irreversible inhibitor with potent and selective activity. |
| P22077 | Micromolar range | Inhibits USP7 and USP47. | A dual inhibitor with less selectivity compared to newer compounds.[3] |
| FX1-5303 | 0.29 nM | Highly selective against a panel of 44 DUBs. | Potent and specific non-covalent inhibitor.[4][5] |
Note: The IC50 and Kᵢ values are highly dependent on the specific assay conditions. Direct comparison between different studies should be made with caution. The selectivity panels mentioned typically include a diverse range of DUBs from different subfamilies.
Signaling Pathway and Experimental Workflows
To visually represent the critical pathways and experimental procedures involved in assessing USP7 inhibitor selectivity, the following diagrams are provided.
Caption: The USP7-p53 signaling pathway and the mechanism of action of this compound.
Caption: A generalized experimental workflow for determining the selectivity of a USP7 inhibitor.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity profiling studies, detailed experimental protocols are essential. Below are representative protocols for biochemical and cell-based assays.
Biochemical Selectivity Assay (Fluorogenic Substrate-Based)
1. Objective: To determine the inhibitory activity of a test compound against a panel of purified recombinant DUBs.
2. Materials:
- Purified recombinant DUBs (including USP7 and a panel of other DUBs).
- Test inhibitor (e.g., this compound) dissolved in DMSO.
- Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110).
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.
- 384-well black, low-volume assay plates.
- Fluorescence plate reader.
3. Procedure:
- Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
- Add the purified DUB enzyme to each well to a final concentration within the linear range of the assay.
- Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzymes.
- Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.
- Immediately begin kinetic reading of the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 360/460 nm for Ub-AMC).
- The initial reaction rates (slopes of the linear phase of the fluorescence curve) are calculated.
- Percent inhibition is calculated relative to the DMSO control.
- For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.
Cell-Based Selectivity Assay (Activity-Based Probe Profiling)
1. Objective: To assess the target engagement and selectivity of an inhibitor against endogenous DUBs in a cellular context.
2. Materials:
- Cell line of interest (e.g., a cancer cell line with wild-type p53).
- Test inhibitor (e.g., this compound) dissolved in DMSO.
- Activity-based probe (e.g., HA-tagged Ubiquitin-Vinyl Sulfone (HA-Ub-VS) or Ubiquitin-Vinylmethylester (Ub-VME)).
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- SDS-PAGE gels and Western blotting reagents.
- Antibodies: anti-HA, anti-USP7, and antibodies against other DUBs of interest.
3. Procedure:
- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of the test inhibitor or DMSO for a specified duration (e.g., 2-4 hours).
- Wash the cells with PBS and lyse them in ice-cold lysis buffer.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of each lysate.
- Incubate a standardized amount of protein lysate with the activity-based probe for a specific time at 37°C. The probe will covalently bind to the active site of DUBs.
- Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Perform Western blotting using an anti-HA antibody to detect all probe-labeled DUBs.
- The intensity of the band corresponding to the molecular weight of USP7 will decrease with increasing inhibitor concentration, indicating target engagement.
- The intensity of other bands will indicate off-target engagement. The membrane can also be stripped and re-probed with specific antibodies for USP7 and other DUBs to confirm their identity.
By employing these methodologies, researchers can generate a comprehensive selectivity profile for this compound, enabling a direct comparison with the existing landscape of USP7 inhibitors and facilitating its development as a potential therapeutic agent.
References
- 1. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-3: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cancer Cells
A Guide for Researchers and Drug Development Professionals
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology, primarily through its role in regulating the stability of the tumor suppressor protein p53. The inhibitor, Usp7-IN-3, represents a class of small molecules designed to modulate this pathway, exhibiting differential efficacy that is largely dependent on the p53 status of cancer cells. This guide provides a comprehensive comparison of this compound's performance in p53 wild-type and mutant cellular contexts, supported by experimental data and detailed methodologies.
Differential Efficacy of this compound: A p53-Dependent Response
This compound and similar USP7 inhibitors have consistently demonstrated greater efficacy in cancer cell lines harboring wild-type (WT) p53.[1][2][3][4] The primary mechanism of action in these cells involves the targeted degradation of MDM2, the principal E3 ubiquitin ligase of p53.[3][4][5] By inhibiting USP7, which normally deubiquitinates and stabilizes MDM2, this compound treatment leads to the ubiquitination and subsequent proteasomal degradation of MDM2. This, in turn, allows for the stabilization and accumulation of p53, triggering the activation of the p53 signaling pathway and culminating in apoptosis.[1][3][4]
In contrast, the efficacy of this compound in cancer cells with mutant or null p53 is more nuanced and context-dependent. While some studies report reduced sensitivity to USP7 inhibition in the absence of functional p53,[1] others have demonstrated significant anti-tumor activity through p53-independent mechanisms.[5] In certain cancer types, such as colorectal and triple-negative breast cancer, USP7 has been shown to interact with and stabilize the mutant p53 protein itself.[6] Consequently, inhibition of USP7 in these cells leads to the destabilization and degradation of mutant p53, thereby mitigating its oncogenic gain-of-function activities. Furthermore, USP7 inhibition can also impact other oncogenic pathways, for instance by destabilizing the transcription factor FOXM1 in a p53-independent manner.[5]
Quantitative Analysis of USP7 Inhibitor Efficacy
The differential sensitivity to USP7 inhibition is quantitatively reflected in the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. The following table summarizes representative IC50 values for different USP7 inhibitors in p53 wild-type and mutant cancer cell lines.
| USP7 Inhibitor | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Almac4 | SK-N-SH | Neuroblastoma | Wild-Type | 0.23 | [1] |
| Almac4 | NB-10 | Neuroblastoma | Wild-Type | 0.28 | [1] |
| Almac4 | CHP-212 | Neuroblastoma | Wild-Type | 0.35 | [1] |
| Almac4 | SK-N-BE(2) | Neuroblastoma | Mutant | >10 | [1] |
| Almac4 | SK-N-AS | Neuroblastoma | Mutant | >10 | [1] |
| PU7-1 | MDA-MB-468 | Triple-Negative Breast Cancer | Mutant (R273H) | 1.8 | [5][7] |
| PU7-1 | BT549 | Triple-Negative Breast Cancer | Mutant (R249S) | 2.8 | [5][7] |
| P5091 | T47D | Breast Cancer | Mutant (L194F) | ~10 (at 3 days) | [8] |
| P5091 | MCF7 | Breast Cancer | Wild-Type | ~10 (at 2 days) | [8] |
| FX1-5303 | MM.1S | Multiple Myeloma | Wild-Type | 0.015 | [9] |
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol outlines the measurement of cell viability in response to this compound treatment using the AlamarBlue assay.
Materials:
-
Cancer cell lines (p53 wild-type and mutant)
-
Complete cell culture medium
-
This compound
-
AlamarBlue™ Cell Viability Reagent
-
96-well microplates
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL per 100 µL).[2][10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[1]
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm using a microplate reader.[10][11]
-
Data Analysis: Correct for background by subtracting the values from wells containing medium and AlamarBlue only. Plot the fluorescence or absorbance values against the drug concentration to determine the IC50 value.[1]
Western Blotting
This protocol describes the detection of protein expression levels of USP7, MDM2, and p53 following treatment with this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between USP7 and p53 (wild-type or mutant).
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20) with protease inhibitors[12]
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-p53)
-
Control IgG antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[12]
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-USP7 or anti-p53) or control IgG overnight at 4°C with gentle rotation.[12]
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partner (e.g., blot for p53 if USP7 was immunoprecipitated, and vice-versa).
Mandatory Visualizations
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. USP7/HAUSP Promotes the Sequence-Specific DNA Binding Activity of p53 | PLOS One [journals.plos.org]
- 6. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. allevi3d.com [allevi3d.com]
- 12. assaygenie.com [assaygenie.com]
Usp7-IN-3: A Comparative Analysis of its Cross-reactivity with other Deubiquitinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Usp7-IN-3, a potent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other deubiquitinases (DUBs). The data presented is derived from key research characterizing this class of inhibitors, offering a clear perspective on its specificity.
This compound has emerged as a valuable tool for investigating the biological roles of USP7, a key regulator in various cellular processes, including the p53-MDM2 tumor suppressor pathway. Its allosteric mechanism of action, targeting a novel pocket distinct from the catalytic site, presents a promising avenue for achieving high selectivity.
Selectivity Profile of a this compound Analog
The following table summarizes the cross-reactivity data for a close analog of this compound, referred to as compound 3 in the primary literature, against a panel of deubiquitinating enzymes. The data is presented as the percentage of inhibition at a fixed concentration, providing a clear indication of the compound's selectivity for USP7.
| Deubiquitinase | % Inhibition at 10 µM |
| USP7 | 100 |
| USP2 | 5 |
| USP5 | 0 |
| USP8 | 0 |
| USP10 | 0 |
| USP11 | 0 |
| USP15 | 0 |
| USP21 | 0 |
| USP28 | 0 |
| UCHL1 | 0 |
| UCHL3 | 0 |
| OTUB1 | 0 |
| CYLD | 0 |
Data sourced from Gavory G, et al. Nat Chem Biol. 2018.
As the data illustrates, the this compound analog demonstrates exceptional selectivity for USP7, with minimal to no inhibition observed against a range of other deubiquitinases at a concentration of 10 µM. This high degree of selectivity is crucial for attributing cellular effects specifically to the inhibition of USP7.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug discovery and chemical probe validation. Below is a detailed methodology for a typical in vitro deubiquitinase activity assay used to assess the cross-reactivity of inhibitors like this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic ubiquitin substrate.
Materials:
-
Recombinant human deubiquitinase enzymes (USP7 and other DUBs for cross-reactivity screening)
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.05% (w/v) BSA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme Preparation: Dilute the recombinant DUB enzymes to the desired concentration in cold assay buffer.
-
Assay Reaction: a. Add 5 µL of the diluted test compound to the wells of the 384-well plate. b. Add 5 µL of the diluted enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme. d. Initiate the enzymatic reaction by adding 10 µL of the Ub-AMC substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for AMC (e.g., Ex: 360 nm, Em: 460 nm). Measurements are typically taken every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the data to the control wells (enzyme with DMSO vehicle) to calculate the percentage of inhibition for each compound concentration. c. For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context of USP7 inhibition, the following diagrams are provided.
Caption: Workflow for assessing deubiquitinase inhibitor selectivity.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Head-to-Head Comparison: USP7 Inhibitors Usp7-IN-3 and FT671
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. Inhibition of USP7 offers a promising strategy to reactivate tumor suppressor pathways, primarily by preventing the degradation of p53. This guide provides a detailed head-to-head comparison of two small molecule inhibitors of USP7: Usp7-IN-3 and FT671, designed for researchers, scientists, and drug development professionals.
While extensive experimental data is available for FT671, allowing for a thorough evaluation of its performance, publicly accessible, peer-reviewed data for this compound is limited. This comparison, therefore, summarizes the comprehensive dataset for FT671 and contrasts it with the available information for this compound, highlighting areas where further data is required for a complete comparative assessment.
Quantitative Data Summary
The following tables provide a structured overview of the available biochemical and cellular activity data for FT671. A corresponding table for this compound cannot be populated with the same level of detail due to the current lack of publicly available quantitative data.
Table 1: Biochemical Activity of FT671
| Parameter | Value | Assay Type | Source |
| IC50 (USP7) | 52 nM | FRET-based biochemical assay | [1] |
| Kd (USP7) | 65 nM | Surface Plasmon Resonance (SPR) | [1] |
| Mechanism of Action | Non-covalent, Allosteric Inhibitor | Co-crystal structure analysis | [2] |
Table 2: Cellular Activity of FT671
| Cell Line | IC50 (Cell Viability) | Assay Type | Key Cellular Effects | Source |
| MM.1S (Multiple Myeloma) | 33 nM | CellTiter-Glo | Stabilization of p53, increased MDM2 ubiquitination, induction of p53 target genes. | [2] |
| HCT116 (Colorectal Carcinoma) | Not explicitly reported | Western Blot, qPCR | Increased p53 protein levels, induction of p53 target genes (e.g., CDKN1A/p21, MDM2). | [2] |
| U2OS (Osteosarcoma) | Not explicitly reported | Western Blot | Increased p53 protein levels. | [2] |
| IMR-32 (Neuroblastoma) | Not explicitly reported | Western Blot | Degradation of N-Myc, upregulation of p53. | [2] |
Table 3: In Vivo Efficacy of FT671
| Xenograft Model | Dosing | Outcome | Source |
| MM.1S (Multiple Myeloma) | 100 mg/kg and 200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition. Well-tolerated with no significant weight loss. | [2][3] |
Information on this compound:
Publicly available data on this compound is sparse. It is marketed as an effective and selective allosteric inhibitor of USP7. One vendor's website states that this compound (also referred to as Compound 5) at 50 nM for 2 hours can reduce MDM2 levels and upregulate p53 in HCT116 cells. It is also claimed to inhibit the proliferation of RS4;11 cells (acute lymphoblastic leukemia) with a concentration of 2 nM over 72 hours. However, without access to the primary research data, including experimental details, error bars, and control experiments, a direct and objective comparison with the extensively characterized FT671 is not possible.
Signaling Pathways and Mechanism of Action
Both FT671 and this compound are reported to be allosteric inhibitors of USP7. They function by binding to a site on the USP7 enzyme that is distinct from the active site, inducing a conformational change that prevents the binding and deubiquitination of its substrates. This ultimately leads to the ubiquitination and subsequent proteasomal degradation of USP7 targets, most notably the E3 ubiquitin ligase MDM2. The degradation of MDM2 results in the stabilization and activation of the tumor suppressor p53, which can then induce cell cycle arrest, apoptosis, and tumor suppression.
Figure 1: Simplified signaling pathway of USP7 inhibition by FT671 and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments performed with FT671. Similar detailed protocols for this compound are not publicly available.
FT671 Experimental Protocols
1. FRET-based USP7 Inhibition Assay:
-
Principle: This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
-
Procedure:
-
Recombinant human USP7 catalytic domain (USP7cd) is incubated with varying concentrations of FT671 in assay buffer.
-
The reaction is initiated by the addition of a di-ubiquitin substrate labeled with a FRET pair (e.g., TAMRA-Ub-Gly-Gly-AMC).
-
Cleavage of the substrate by USP7 separates the FRET pair, resulting in an increase in fluorescence of the donor fluorophore.
-
Fluorescence is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
2. Cell Viability Assay (CellTiter-Glo®):
-
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Cancer cell lines (e.g., MM.1S) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of FT671 or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and stabilize the luciferase signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
3. Western Blotting for Protein Expression:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Cells are treated with FT671 or DMSO for the desired time points.
-
Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, MDM2, p21, and a loading control like GAPDH or β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Xenograft Studies:
-
Principle: This method assesses the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with cancer cells (e.g., MM.1S).
-
When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
FT671 is administered daily via oral gavage at specified doses (e.g., 100 mg/kg and 200 mg/kg).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p53 levels).
-
Figure 2: General experimental workflow for characterizing a USP7 inhibitor.
Conclusion
FT671 is a well-characterized, potent, and selective non-covalent allosteric inhibitor of USP7 with demonstrated in vitro and in vivo anti-tumor activity. The wealth of available data supports its utility as a chemical probe for studying USP7 biology and as a lead compound for further drug development.
In contrast, while this compound is marketed as a selective allosteric inhibitor of USP7, the lack of comprehensive, peer-reviewed experimental data in the public domain prevents a direct and meaningful comparison with FT671. The limited information available suggests a similar mechanism of action, but without quantitative data on its potency, selectivity, and cellular effects, its performance relative to FT671 remains unverified.
For researchers in the field, FT671 represents a robust tool with a solid foundation of experimental evidence. Future publication of detailed studies on this compound will be necessary to allow for a thorough head-to-head comparison and to validate its potential as a valuable research tool or therapeutic candidate.
References
A Comparative Guide to USP7 Inhibitors: Focus on Usp7-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of Usp7-IN-3 and other prominent USP7 inhibitors across various cancer cell lines. The information is intended to be an objective resource, supported by experimental data, to aid in the selection and application of these compounds in cancer research.
Introduction to USP7 and Its Inhibition
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenic signaling.[1] Of particular importance is its role in the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[1][2] In many cancers, USP7's preferential stabilization of MDM2 leads to the degradation of p53, thereby promoting tumor cell survival.[2] Consequently, inhibition of USP7 has emerged as a promising therapeutic strategy to reactivate p53 and induce cancer cell death.
This compound is a potent and selective allosteric inhibitor of USP7. This guide compares its activity with other well-characterized USP7 inhibitors, providing available quantitative data on their effects in various cancer cell line panels.
Comparative Activity of USP7 Inhibitors
The following tables summarize the available data on the anti-proliferative activity (IC50 values) of this compound and other selected USP7 inhibitors in various cancer cell lines. It is important to note that experimental conditions, such as assay type and incubation time, can influence the observed IC50 values.
Table 1: Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effect |
| RS4;11 | Acute Lymphoblastic Leukemia | Proliferation Assay | 72 hours | Potent inhibition at 2 nM |
| HCT116 | Colon Cancer | Western Blot | 2 hours | Reduced MDM2 levels and upregulated p53 at 50 nM |
Table 2: Comparative IC50 Values of Alternative USP7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| GNE-6776 | MCF7 | Breast Cancer | 31.4 | 72 hours[3] |
| T47D | Breast Cancer | 37.4 | 96 hours[3] | |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition (6.25-100 µM) | 24-48 hours[4] | |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition (6.25-100 µM) | 24-48 hours[4] | |
| P5091 | T47D | Breast Cancer | ~10 | 72 hours[5] |
| MCF7 | Breast Cancer | ~10 | 48 hours[5] | |
| HCT116 | Colorectal Cancer | Not specified, but inhibited tumor growth in xenograft model | Not applicable[6] | |
| XL177A | Panel of ~500 cell lines | Various | TP53 mutational status is a key predictor of sensitivity | Not specified[7][8][9] |
| FX1-5303 | MM.1S | Multiple Myeloma | 0.015 | Not specified[10] |
| MV4-11 (TP53 WT) | Acute Myeloid Leukemia | Potent antiproliferative activity | 5 days[2] | |
| OCI-AML-3 (TP53 WT) | Acute Myeloid Leukemia | Potent antiproliferative activity | 5 days[2] | |
| HL-60 (TP53 mutant) | Acute Myeloid Leukemia | Lacked significant activity | 5 days[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
USP7 Signaling Pathway
Caption: USP7-p53-MDM2 Signaling Pathway and Effect of Inhibition.
Experimental Workflow: Cell Viability (MTS) Assay
Caption: Workflow for determining cell viability using an MTS assay.
Experimental Workflow: Western Blot for p53 and MDM2
Caption: Workflow for analyzing p53 and MDM2 protein levels by Western blot.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures.[11][12][13]
1. Cell Seeding:
- Harvest cancer cells and determine cell density and viability using a hemocytometer and trypan blue exclusion.
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound and other USP7 inhibitors in complete culture medium.
- Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTS Reagent Addition and Incubation:
- Prepare the MTS reagent according to the manufacturer's instructions.
- Add 20 µL of the MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
4. Absorbance Measurement:
- Measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for p53 and MDM2 Protein Levels
This protocol provides a general framework for Western blotting.[14][15][16]
1. Cell Lysis and Protein Quantification:
- Culture and treat cells with USP7 inhibitors as described for the cell viability assay.
- After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p53 (e.g., 1:1000 dilution) and MDM2 (e.g., 1:500 dilution) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize the expression of p53 and MDM2 to the loading control.
Conclusion
This compound is a potent inhibitor of USP7 that demonstrates significant anti-proliferative effects in specific cancer cell lines. The comparative data presented in this guide, while not exhaustive, provides a valuable starting point for researchers investigating the therapeutic potential of USP7 inhibition. The provided protocols and pathway diagrams offer a framework for designing and interpreting experiments aimed at further elucidating the activity of this compound and other USP7 inhibitors in various cancer contexts. Further head-to-head studies across a broader and more standardized panel of cancer cell lines are warranted to fully delineate the comparative efficacy of these promising therapeutic agents.
References
- 1. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling Resistance: A Guide to Identifying Usp7-IN-3 Sensitivity Factors via CRISPR Screening
For researchers, scientists, and drug development professionals, understanding the factors that influence sensitivity to therapeutic compounds is paramount. This guide provides a comprehensive overview of Ubiquitin-Specific Protease 7 (USP7) as a therapeutic target, compares the landscape of USP7 inhibitors, and details a methodological approach using CRISPR screens to identify sensitivity and resistance factors for the specific inhibitor, Usp7-IN-3.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of a multitude of cellular proteins involved in crucial pathways such as the cell cycle, DNA repair, and epigenetic regulation.[1][2] Its most well-studied function involves the stabilization of the E3 ubiquitin ligase MDM2, which in turn leads to the degradation of the tumor suppressor p53.[3][4][5] By inhibiting USP7, p53 levels can be restored in cancer cells, making it an attractive target for anti-cancer therapies. Several small molecule inhibitors of USP7 have been developed, each with distinct properties and mechanisms of action.
Comparative Analysis of USP7 Inhibitors
A variety of small molecule inhibitors have been developed to target USP7, ranging from early-generation molecules to more selective and potent allosteric inhibitors.[6] These compounds differ in their mode of binding, potency, and specificity. This compound is one such inhibitor, and understanding its performance relative to other available compounds is crucial for experimental design and interpretation.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Features & Known Resistance |
| This compound | Covalent inhibitor | Data not readily available in public domain | Research compound |
| FT671 | Non-covalent, allosteric inhibitor targeting a dynamic pocket near the catalytic center.[3][7] | ~52-69 nM[8] | High affinity and specificity.[3][9] |
| FT827 | Covalent inhibitor targeting a dynamic pocket near the catalytic center.[3][7] | ~0.1-2 µM[3][8] | High affinity and specificity.[3][9] |
| P22077/P5091 | Covalent inhibitor | ~20-40 µM[3] | Early generation inhibitor, also inhibits related enzymes.[4] |
| GNE-6640 | Covalent inhibitor | Potency data not specified in provided results | A V517F mutation in USP7 has been shown to confer resistance.[10] |
| USP7-797 | Allosteric inhibitor | Sub-nanomolar potency[4] | Orally bioavailable; resistance associated with V517F mutation.[4][10] |
| FX1-5303 | Potent and specific inhibitor | Potency data not specified in provided results | Demonstrates mechanistic differences compared to MDM2 antagonists.[1] |
The USP7-p53 Signaling Axis
The primary mechanism by which USP7 inhibitors exert their anti-cancer effects is through the reactivation of the p53 tumor suppressor pathway. The following diagram illustrates the core signaling cascade.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Experimental Design: CRISPR Screen for this compound Sensitivity
A genome-wide CRISPR-Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss confers sensitivity or resistance to a drug. The following workflow outlines the key steps for such a screen with this compound.
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify this compound sensitivity factors.
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen Protocol
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and timelines is essential for each specific cell line and compound.
-
Cell Line Preparation:
-
Select a cancer cell line of interest and establish stable expression of the Cas9 nuclease. This can be achieved by lentiviral transduction followed by selection (e.g., with puromycin or blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., targeting a surface protein like CD81 followed by FACS analysis, or a safe-harbor locus followed by T7E1 assay).
-
-
Lentiviral sgRNA Library Transduction:
-
A genome-scale sgRNA library (e.g., GeCKO, Brunello) is packaged into lentiviral particles.
-
Determine the optimal multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA construct. An MOI of 0.3 is often targeted.
-
Transduce the Cas9-expressing cells with the sgRNA library at a scale that maintains a high representation of each sgRNA (e.g., >500 cells per sgRNA).
-
-
Drug Treatment:
-
After transduction and selection for transduced cells, expand the cell population.
-
Determine the IC50 of this compound for the chosen cell line. A concentration that results in significant but not complete cell death (e.g., IC50 to IC80) is typically used for the screen.
-
Split the cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound. Maintain sufficient cell numbers throughout the experiment to preserve library complexity.
-
-
Sample Collection and Genomic DNA Extraction:
-
Harvest a sample of the cell population at the beginning of the drug treatment (T0) to assess the initial sgRNA distribution.
-
After a predetermined period of drug treatment (e.g., 14-21 days, or until a clear growth differential is observed), harvest cells from both the control and treated arms.
-
Extract high-quality genomic DNA from all collected cell pellets.
-
-
sgRNA Sequencing and Analysis:
-
Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the read counts for each sgRNA in each sample.
-
Analyze the sequencing data using software like MAGeCK.[11] Compare the sgRNA representation in the this compound treated sample to the control sample.
-
Sensitizing hits are identified as sgRNAs that are significantly depleted in the treated population compared to the control.
-
Resistance hits are identified as sgRNAs that are significantly enriched in the treated population.
-
Potential Sensitivity and Resistance Factors
Based on the known functions of USP7, a CRISPR screen with this compound could identify sensitivity or resistance factors in several key cellular pathways.
Caption: Logical relationships of potential gene knockouts influencing this compound sensitivity.
This guide provides a foundational framework for researchers aiming to elucidate the genetic determinants of response to this compound. By employing the outlined CRISPR screening methodology and considering the comparative inhibitor landscape and underlying biology of USP7, a robust and insightful investigation into the mechanisms of sensitivity and resistance can be achieved.
References
- 1. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A chromatin-focused CRISPR screen identifies USP22 as a barrier to somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Usp7-IN-3: A Guide for Laboratory Professionals
For immediate reference, treat Usp7-IN-3 as a toxic chemical waste. Segregate it from other waste streams and dispose of it through your institution's hazardous waste program. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, a potent and selective allosteric inhibitor of Ubiquitin-specific protease 7 (USP7), in a research environment. Adherence to these protocols is essential for personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action as a modulator of the p53 signaling pathway suggests it should be handled with care, assuming potential toxicity. General principles of chemical waste management for potent small molecule inhibitors should be strictly followed.
Hazard Assessment and Classification
Before disposal, a thorough hazard assessment is crucial. Based on the intended biological activity and the general nature of similar small molecule inhibitors, this compound should be presumed to possess the following hazards until officially classified.
| Hazard Category | Presumed Classification & Rationale | Disposal Implications |
| Toxicity | Category 1 or 2 (High Toxicity) : As an inhibitor of a key cellular enzyme involved in the cell cycle and tumor suppression pathways, it has the potential for high potency and cellular toxicity. | Must be disposed of as toxic chemical waste. Avoid generation of dusts or aerosols. |
| Flammability | Not Expected to be Flammable : Typically supplied as a solid or in a DMSO solution. While DMSO is combustible, the small quantities used in research are not a primary fire hazard. | Standard precautions for laboratory solvents apply if in solution. |
| Corrosivity | Not Corrosive : The chemical structure does not suggest corrosive properties. | No special requirements for corrosive waste. |
| Reactivity | Low Reactivity : Not expected to be reactive with common laboratory chemicals. However, it should not be mixed with other waste streams to avoid unforeseen reactions. | Segregate from other chemical wastes. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound in various forms.
Experimental Workflow for Disposal
Essential Safety and Operational Guide for Handling Usp7-IN-3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Usp7-IN-3 is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment and support the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
As a potent research compound, this compound requires stringent handling protocols to minimize exposure risk. The following table summarizes the necessary personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, and immediately after any spill or contamination. |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn to protect against splashes or aerosols. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and personal clothing from contamination. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. Ensure proper fit testing of the respirator. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for both safety and experimental accuracy.
1. Preparation and Weighing:
-
Location: All handling of the solid form of this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Weighing: Use a dedicated set of spatulas and weigh boats. Tare the analytical balance with the weigh boat before adding the compound. Handle the compound gently to avoid creating dust.
-
Cleaning: After weighing, carefully clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate. Dispose of cleaning materials as hazardous waste.
2. Solution Preparation:
-
Solubility: this compound is soluble in DMSO. For in vitro studies, a stock solution can be prepared in DMSO. For in vivo applications, further dilution in vehicles like saline with co-solvents such as PEG300 and Tween-80 may be necessary.[1]
-
Procedure: In the chemical fume hood, add the appropriate solvent to the vial containing the pre-weighed this compound. Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
3. Experimental Use:
-
Cell Culture: When adding this compound to cell cultures, perform the work in a biological safety cabinet to maintain sterility and containment.
-
Animal Studies: For in vivo experiments, ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC) and follow established protocols for compound administration and animal handling.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell culture media containing this compound) | Collect in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Empty Stock Vials | Triple rinse with a suitable solvent (e.g., DMSO followed by ethanol). Dispose of the rinsate as hazardous liquid waste. The empty, rinsed vial can then be disposed of in the appropriate laboratory glass waste. |
All hazardous waste must be managed according to your institution's and local environmental regulations. Ensure waste containers are properly labeled with the contents and associated hazards.
Experimental Protocol and Signaling Pathway
Experimental Workflow: In Vitro USP7 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound on its target protein, USP7.
A standard in vitro enzyme inhibition assay involves preparing solutions of the inhibitor (this compound), the enzyme (USP7), and a substrate. The enzyme and inhibitor are first incubated together, after which the reaction is initiated by the addition of the substrate. The rate of product formation is then measured over time, often using a fluorescence- or luminescence-based readout. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Signaling Pathway: USP7 and the p53 Pathway
This compound is an inhibitor of Ubiquitin-specific-protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the p53 signaling pathway. The following diagram illustrates the key relationships in this pathway and the effect of this compound.
In normal cellular processes, USP7 removes ubiquitin tags from MDM2, an E3 ubiquitin ligase. This stabilization of MDM2 leads to the ubiquitination and subsequent degradation of the tumor suppressor protein p53, keeping its levels low. When this compound inhibits USP7, MDM2 is not stabilized and is itself degraded. This leads to an accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis. This mechanism is of significant interest in cancer research, as many cancers rely on the suppression of p53 to proliferate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
